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  • Product: 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide
  • CAS: 856844-49-0

Core Science & Biosynthesis

Foundational

Technical Guide: Thermodynamic Stability & Degradation Kinetics of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide

Executive Summary This technical guide provides a comprehensive stability profile for 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide , a pharmacophore merging a rigid aromatic thiazole system with a flexible piperazine lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability profile for 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide , a pharmacophore merging a rigid aromatic thiazole system with a flexible piperazine linker and a polar carboxamide (urea) terminus. This structural motif is increasingly prevalent in kinase inhibitors and FAAH (Fatty Acid Amide Hydrolase) ligands.

The thermodynamic stability of this compound is governed by the competitive interplay between the robust thiazole-piperazine C-N bond and the hydrolytically labile distal urea moiety. This guide details the theoretical degradation mechanisms, solid-state thermodynamic behaviors (polymorphism), and the experimental protocols required to validate its stability profile in accordance with ICH Q1A (R2) guidelines.

Part 1: Molecular Architecture & Theoretical Stability

To predict the thermodynamic behavior, we must deconstruct the molecule into its three functional domains.

The Thiazole Core (Thermodynamic Anchor)

The 1,3-thiazole ring is an electron-deficient aromatic system.

  • Stability: High thermal stability due to aromatic resonance energy (~24 kcal/mol).

  • Vulnerability: The sulfur atom is generally stable against mild oxidation, but the ring nitrogen (N3) is a weak base (pKa ~2.5). Under highly acidic conditions, protonation can alter the electron distribution, though ring cleavage usually requires extreme forcing conditions (e.g., vigorous oxidation with KMnO4).

The Piperazine Bridge (Conformational Flexibility)
  • Structure: The piperazine ring exists predominantly in a chair conformation.

  • Vulnerability: The tertiary nitrogen attached to the thiazole is electronically deactivated by the electron-withdrawing aromatic ring. However, the piperazine ring is susceptible to N-oxidation under strong oxidative stress (e.g., peroxides), leading to N-oxide impurities.

The Carboxamide/Urea Terminus (The Kinetic Weak Point)

The "1-carboxamide" designation implies a urea-like linkage (


).
  • Hydrolytic Instability: This is the primary degradation pathway. Urea derivatives are susceptible to hydrolysis at both acidic and basic pH extremes.

    • Acidic Hydrolysis: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.

    • Basic Hydrolysis: Direct nucleophilic attack by hydroxide ions.

  • Thermodynamics: The amide bond possesses significant resonance stabilization (~20 kcal/mol), but the activation energy for hydrolysis is lowered significantly by extreme pH or high temperature.

Part 2: Solid-State Thermodynamics

For drug development, the solid-state form dictates solubility and shelf-life.

Crystal Lattice Energy & Melting Point

Urea derivatives possess strong hydrogen bond donors (


) and acceptors (

, Thiazole-N).
  • Prediction: Expect a high melting point (typically >180°C for this class) due to an extensive intermolecular H-bond network.

  • Lattice Energy: High lattice energy correlates with thermodynamic stability but inversely with solubility.

Polymorphism

The flexible piperazine ring allows for conformational isomerism (chair/boat), while the urea tail has rotational freedom.

  • Risk: High probability of polymorphism. Different crystal packings will exhibit different Gibbs free energies (

    
    ).
    
  • Metastable Forms: Rapid precipitation may yield metastable polymorphs with higher solubility but lower physical stability, risking conversion to a stable form during storage.

Hygroscopicity

The polar urea group and thiazole nitrogen can interact with atmospheric moisture.

  • Critical Relative Humidity (CRH): If the CRH is exceeded, the solid may deliquesce or form hydrates (pseudopolymorphs), altering the dissolution profile.

Part 3: Degradation Pathways & Visualization

Postulated Degradation Mechanism

The following diagram illustrates the primary breakdown pathways: Hydrolysis of the urea linkage and Oxidation of the piperazine nitrogen.

DegradationPathways Figure 1: Postulated Degradation Pathways of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide Parent Parent Compound (Thiazolyl-piperazine-carboxamide) Hydrolysis_Inter Intermediate: Carbamic Acid Parent->Hydrolysis_Inter Acid/Base Hydrolysis (Rate Limiting Step) Product_N_Oxide Degradant B: N-Oxide Impurity Parent->Product_N_Oxide Oxidation (H2O2/Peroxides) Piperazine Nitrogen Product_Amine Degradant A: 1-(Thiazol-2-yl)piperazine Hydrolysis_Inter->Product_Amine Decarboxylation Product_Byproducts Byproducts: CO2 + NH3 Hydrolysis_Inter->Product_Byproducts Rapid

Figure 1: The primary degradation route is the hydrolysis of the urea moiety to the secondary amine, releasing ammonia and carbon dioxide.

Part 4: Experimental Protocols (Self-Validating Systems)

To confirm the theoretical stability profile, the following stress testing protocols must be executed. These align with ICH Q1A (R2) .

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and validate analytical methods.

Stress TypeConditionsDurationTarget DegradationRationale
Acid Hydrolysis 0.1 N HCl, 60°C1-7 Days5-20%Mimics gastric environment; targets urea linkage.
Base Hydrolysis 0.1 N NaOH, 60°C1-7 Days5-20%Targets amide bond; usually faster than acid hydrolysis.
Oxidation 3%

, RT
24 Hours5-20%Assesses susceptibility of piperazine/thiazole nitrogens.
Thermal Solid state, 60°C7-14 DaysN/AAssesses crystal lattice stability.
Photolytic 1.2 million lux hours~1 weekN/AChecks for thiazole ring isomerization (ICH Q1B).

Analytical Method (HPLC-UV/MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge), high pH stability recommended.

  • Mobile Phase: Gradient of Ammonium Bicarbonate (pH 10) and Acetonitrile. Note: Basic pH is preferred to keep the piperazine deprotonated for better peak shape, provided the column is resistant.

  • Detection: UV at 254 nm (Thiazole absorption max) and MS (ESI+) to identify degradant masses (e.g., Loss of 43 Da for

    
     hydrolysis).
    
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Characterize solid-state thermodynamics and polymorphism.

  • Preparation: Weigh 2-5 mg of sample into an aluminum pan; crimp non-hermetically.

  • Reference: Empty crimped aluminum pan.

  • Ramp: Heat from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherms: Identify melting point (

      
      ) and enthalpy of fusion (
      
      
      
      ). Sharp peaks indicate high crystallinity.
    • Exotherms: Watch for cold crystallization (indicating amorphous content) or decomposition immediately following melting.

    • Self-Validation: Run a cooling cycle and reheat. If the melting peak shifts, the compound exhibits enantiotropic polymorphism.

Part 5: Stability Profiling Workflow

The following workflow ensures a logical progression from solid-state characterization to solution kinetics.

StabilityWorkflow cluster_Solid Phase I: Solid State Thermodynamics cluster_Solution Phase II: Solution Kinetics Start Synthesis of Target Compound DSC DSC / TGA (Melting & Decomp) Start->DSC XRPD X-Ray Powder Diffraction (Polymorph Check) Start->XRPD Hygro DVS (Hygroscopicity) DSC->Hygro If thermally stable Stress Forced Degradation (Acid/Base/Ox/Light) XRPD->Stress Select stable polymorph Decision Formulation Strategy Hygro->Decision Kinetics Arrhenius Plot (k vs 1/T) Stress->Kinetics Calculate Shelf-life (t90) Kinetics->Decision

Figure 2: Sequential workflow for establishing the thermodynamic profile.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] International Council for Harmonisation.[2] Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[1][2][3][4][5][6][7] Springer. (Source for Arrhenius kinetics and urea hydrolysis mechanisms).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses stability of thiazole/urea pharmacophores). Link

  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59. Link

Sources

Exploratory

Predicted Metabolic Pathways of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide: A Mechanistic and Experimental Framework

An In-Depth Technical Guide Abstract The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity.[1][2] This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity.[1][2] This technical guide provides a comprehensive prediction of the metabolic pathways for the novel compound 4-(1,3-thiazol-2-yl)piperazine-1-carboxamide. By integrating established principles of drug metabolism with data on structurally related moieties, we delineate the probable Phase I and Phase II biotransformations. This document is structured to serve as a foundational resource for researchers, scientists, and drug development professionals, offering not only predictive insights but also a robust framework for experimental validation. We will explore the enzymatic systems likely responsible for these transformations, the chemical nature of the resulting metabolites, and the strategic application of in silico, in vitro, and in vivo methodologies to confirm these predictions.

Introduction: The Imperative of Metabolic Profiling

In modern drug discovery, a proactive understanding of a compound's metabolic liabilities is paramount. Unexpected metabolism can lead to the failure of late-stage drug candidates or the withdrawal of approved drugs.[3] The molecule 4-(1,3-thiazol-2-yl)piperazine-1-carboxamide incorporates three key structural motifs with known metabolic susceptibilities: a thiazole ring, a piperazine core, and a carboxamide linker. The interplay of these groups dictates the molecule's interaction with drug-metabolizing enzymes, primarily located in the liver.[4]

This guide systematically deconstructs the molecule to predict its biotransformation, focusing on two main phases:

  • Phase I Metabolism: Involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis.[4] These reactions are primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[5][6]

  • Phase II Metabolism: Consists of conjugation reactions where an endogenous, polar molecule (e.g., glucuronic acid, sulfate) is attached to the parent drug or its Phase I metabolite, facilitating excretion.[7][8][9][10]

Predicting these pathways early allows for the strategic design of molecules with improved stability and reduced risk of forming reactive or toxic metabolites.[3][11]

Structural Analysis and Identification of Metabolic Hotspots

The structure of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide presents several sites susceptible to metabolic attack. Our predictive analysis is grounded in the known biotransformations of these individual moieties.

  • Thiazole Ring: Thiazole-containing drugs are known to undergo CYP-mediated oxidation.[12][13][14] Key reactions include epoxidation of the C4-C5 double bond, which can lead to ring opening, and S-oxidation.[12][15] These transformations can sometimes generate reactive metabolites that may covalently bind to cellular macromolecules.[14][16]

  • Piperazine Ring: The piperazine moiety is a common feature in many drugs and is subject to extensive metabolism.[17][18] Common pathways include N-oxidation, N-dealkylation, and hydroxylation of the carbon atoms alpha to the nitrogen.[17] More complex reactions, such as ring cleavage and contraction, have also been reported.[19][20]

  • Carboxamide Linker: Amide bonds are susceptible to hydrolysis, a reaction catalyzed by carboxylesterases (amidases).[21][22] This cleavage results in the formation of a carboxylic acid and an amine, which are typically more polar and readily excreted.[23][24]

The logical workflow for predicting and validating these metabolic pathways is outlined below.

G cluster_0 Prediction Phase cluster_1 Experimental Validation In_Silico_Prediction In Silico Prediction (e.g., MetaPredictor, StarDrop) Pathway_Hypothesis Hypothesized Metabolic Pathways (Phase I & Phase II) In_Silico_Prediction->Pathway_Hypothesis Generate Hypotheses In_Vitro_Screening In Vitro Screening (Liver Microsomes, Hepatocytes) Pathway_Hypothesis->In_Vitro_Screening Test Hypotheses Metabolite_Identification Metabolite Identification (LC-MS/MS, NMR) In_Vitro_Screening->Metabolite_Identification Identify Metabolites In_Vivo_Studies In Vivo Studies (Rodent Models) Metabolite_Identification->In_Vivo_Studies Guide In Vivo Design PK_Analysis Pharmacokinetic Analysis & Metabolite Profiling In_Vivo_Studies->PK_Analysis Confirm & Quantify Final_Report Final Metabolic Profile PK_Analysis->Final_Report Consolidate Data

Caption: Predictive and experimental workflow for metabolic profiling.

Predicted Phase I Metabolic Pathways

Phase I reactions modify the parent compound, often creating sites for subsequent Phase II conjugation. Based on the identified hotspots, we predict the following primary metabolic transformations.

Metabolism of the Thiazole Ring

The thiazole ring is a primary target for oxidative metabolism by CYP enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9.[5][25]

  • Pathway 1a: Thiazole Epoxidation and Ring Opening: CYP-mediated epoxidation across the C4=C5 bond is a probable pathway.[12][14] This epoxide is a reactive intermediate that can be hydrolyzed to a dihydrodiol or undergo rearrangement and cleavage, potentially leading to the formation of an aldehyde metabolite.[15]

  • Pathway 1b: S-Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide and subsequently to a sulfone. This is a common metabolic pathway for sulfur-containing heterocycles.[12]

Metabolism of the Piperazine Ring

The piperazine ring offers multiple sites for biotransformation.[17]

  • Pathway 1c: N-Oxidation: The tertiary nitrogen atom of the piperazine ring not directly attached to the carboxamide can be oxidized to an N-oxide.

  • Pathway 1d: α-Carbon Hydroxylation: The carbon atoms adjacent (alpha) to the piperazine nitrogens are susceptible to hydroxylation, leading to the formation of carbinolamines. These intermediates can be unstable and lead to ring opening.[11]

  • Pathway 1e: Ring Cleavage: Following hydroxylation or other oxidative events, the piperazine ring can undergo cleavage, yielding ethylenediamine derivatives.[17]

Metabolism of the Carboxamide Linker
  • Pathway 1f: Amide Hydrolysis: This is a highly probable metabolic route. Catalyzed by amidases such as human carboxylesterases (hCE1 or hCE2), the carboxamide bond will be cleaved.[21] This reaction would break the molecule into two distinct fragments: 2-amino-1,3-thiazole and a piperazine-1-carboxylic acid derivative.

The predicted Phase I pathways are summarized in the diagram below.

G cluster_thiazole Thiazole Metabolism (CYPs) cluster_piperazine Piperazine Metabolism (CYPs) cluster_hydrolysis Amide Hydrolysis (Amidases) Parent Parent Compound 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide M1a M1a: Epoxide Intermediate Parent->M1a Epoxidation M1b M1b: S-Oxide Parent->M1b S-Oxidation M1c M1c: N-Oxide Parent->M1c N-Oxidation M1d M1d: α-Hydroxy Metabolite Parent->M1d Hydroxylation M1e M1e: Ring-Cleaved Metabolite Parent->M1e Ring Cleavage M1f_acid M1f: Piperazine Carboxylic Acid Parent->M1f_acid Hydrolysis M1f_amine M1f: 2-Amino-1,3-thiazole Parent->M1f_amine Hydrolysis

Caption: Predicted Phase I metabolic pathways from the parent compound.

Predicted Phase II Metabolic Pathways

Phase II reactions conjugate the parent molecule or its Phase I metabolites with endogenous substances, increasing water solubility and facilitating elimination.[4][7]

  • Pathway 2a: Glucuronidation: If Phase I metabolism introduces a hydroxyl group (e.g., M1d), this becomes a prime site for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[10] The secondary amine formed from piperazine ring opening could also be a substrate for N-glucuronidation.[17]

  • Pathway 2b: Sulfation: Hydroxylated metabolites can also undergo sulfation by sulfotransferases (SULTs), attaching a sulfonate group.[10]

  • Pathway 2c: Glutathione Conjugation: Reactive intermediates, such as the epoxide formed on the thiazole ring (M1a), can be detoxified by conjugation with glutathione (GSH), a reaction mediated by glutathione S-transferases (GSTs).[9][10] This is a critical pathway for mitigating potential toxicity from electrophilic metabolites.[16]

G M1d M1d: α-Hydroxy Metabolite M2a M2a: O-Glucuronide Conjugate M1d->M2a UGTs M2b M2b: Sulfate Conjugate M1d->M2b SULTs M1a M1a: Epoxide Intermediate M2c M2c: Glutathione Adduct M1a->M2c GSTs

Caption: Predicted Phase II conjugation of key Phase I metabolites.

Framework for Experimental Validation

While in silico predictions provide a valuable roadmap, experimental validation is essential to confirm the metabolic fate of the compound.[26] A tiered approach is recommended.

Data Summary: Predicted Metabolites
Metabolite IDProposed PathwayKey Enzyme(s)Moiety Involved
M1aThiazole EpoxidationCYP450s (e.g., 3A4)Thiazole
M1bThiazole S-OxidationCYP450s, FMOsThiazole
M1cPiperazine N-OxidationCYP450s, FMOsPiperazine
M1dPiperazine α-HydroxylationCYP450sPiperazine
M1ePiperazine Ring CleavageCYP450sPiperazine
M1fAmide HydrolysisCarboxylesterasesCarboxamide
M2aGlucuronidationUGTsHydroxyl Group
M2bSulfationSULTsHydroxyl Group
M2cGlutathione ConjugationGSTsEpoxide
Experimental Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLM)

Objective: To identify Phase I metabolites generated by CYP enzymes and assess metabolic stability.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL), 100 mM phosphate buffer (pH 7.4), and the test compound (4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide, final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (e.g., G6P, G6PDH, NADP+). A control incubation without the NADPH system should be run in parallel to identify non-CYP-mediated degradation.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Experimental Protocol 2: Metabolite Trapping with Glutathione

Objective: To detect and identify reactive metabolites by trapping them with glutathione.

Methodology:

  • Modify HLM Incubation: Follow the protocol for HLM incubation as described above.

  • Add Trapping Agent: Supplement the incubation mixture with reduced glutathione (GSH) at a final concentration of 5 mM before adding the NADPH-regenerating system.

  • Sample Preparation and Analysis: Prepare and analyze the samples as previously described.

  • Data Interrogation: Specifically search the LC-MS/MS data for the expected mass of the parent compound conjugated with glutathione (addition of ~305.07 Da). Use tandem mass spectrometry (MS/MS) to confirm the structure of the adduct.

Conclusion and Future Directions

This guide presents a scientifically grounded prediction of the metabolic pathways for 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide. The primary predicted routes of metabolism include CYP-mediated oxidation of the thiazole and piperazine rings, and carboxylesterase-mediated hydrolysis of the amide linker. The potential for formation of reactive epoxide intermediates on the thiazole ring warrants careful experimental investigation using trapping studies.

The provided experimental protocols offer a clear and robust strategy for validating these predictions. By combining predictive modeling with rigorous in vitro screening, drug development teams can gain critical insights into the compound's metabolic profile, enabling data-driven decisions to optimize drug design, ensure safety, and accelerate the path to clinical development.

References

  • Title: In silico approaches and tools for the prediction of drug metabolism and fate: A review Source: PubMed URL
  • Title: MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering Source: Oxford Academic URL
  • Title: Phase II (Conjugation)
  • Title: Tackling metabolism issues in drug discovery with in silico methods Source: AZoNetwork URL
  • Title: Video: Phase II Conjugation Reactions: Overview Source: JoVE URL
  • Title: Phase II Enzymes: Conjugation Reactions and Drug Solubility Enhan Source: Longdom Publishing URL
  • Title: In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms Source: MDPI URL
  • Title: phase 2 drug metabolism Source: YouTube URL
  • Title: Phase II Drug Metabolism Source: Technology Networks URL
  • Title: Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor Source: ResearchGate URL: [Link]

  • Title: Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: ACS Publications URL: [Link]

  • Title: Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study Source: PubMed URL: [Link]

  • Title: Metabolic activation of a 1,3-disubstituted piperazine derivative: evidence for a novel ring contraction to an imidazoline Source: PubMed URL: [Link]

  • Title: Experimental validation of metabolic pathway modeling Source: PubMed URL: [Link]

  • Title: Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline Source: ACS Publications URL: [Link]

  • Title: Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity (Duplicate) Source: ACS Publications URL: [Link]

  • Title: Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: PubMed URL: [Link]

  • Title: In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite Source: PubMed URL: [Link]

  • Title: Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening Source: PubMed URL: [Link]

  • Title: Drug Metabolism by CYP450 Enzymes Source: Proteopedia URL: [Link]

  • Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: PMC URL: [Link]

  • Title: Video: Phase I Reactions: Hydrolytic Reactions Source: JoVE URL: [Link]

  • Title: Hydrolytic Reactions - Biotransformation of Drugs Source: Pharmacy 180 URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL: [Link]

  • Title: A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment Source: PMC URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide, a key heterocyclic scaffold of interest in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The methodologies outlined herein are designed for researchers and scientists, offering in-depth explanations of the chemical principles and practical, step-by-step instructions to ensure successful synthesis and high purity of the target compound.

Introduction

The confluence of thiazole and piperazine moieties in a single molecular entity has garnered significant attention in the field of pharmacology. The thiazole ring is a prominent feature in numerous clinically approved drugs, valued for its diverse biological activities.[1] Similarly, the piperazine core is a ubiquitous structural motif in a vast array of therapeutic agents, particularly those targeting the central nervous system.[2] The title compound, 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide, combines these two privileged scaffolds, making it a valuable building block for the exploration of new chemical space in drug discovery programs.

This document details a robust and reproducible two-step synthetic pathway, commencing with the nucleophilic aromatic substitution of 2-bromothiazole with piperazine, followed by the introduction of the carboxamide functionality at the N1-position of the piperazine ring.

Synthetic Strategy Overview

The synthesis of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide is strategically divided into two key transformations. This approach allows for the isolation and characterization of the intermediate, 1-(1,3-Thiazol-2-yl)piperazine, ensuring a controlled and efficient overall synthesis.

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Carboxamidation reagents reagents 2-Bromothiazole 2-Bromothiazole 1-(1,3-Thiazol-2-yl)piperazine 1-(1,3-Thiazol-2-yl)piperazine 2-Bromothiazole->1-(1,3-Thiazol-2-yl)piperazine Piperazine, Base, Heat 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide 1-(1,3-Thiazol-2-yl)piperazine->4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide NaOCN, Acid Carboxamidation_Mechanism cluster_0 In situ generation of Isocyanic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer and Product Formation NaOCN NaOCN HOCN HOCN NaOCN->HOCN + H+ HNCO HNCO HOCN->HNCO Tautomerization Intermediate Intermediate HNCO->Intermediate + Piperazine-Thiazole Piperazine-Thiazole 1-(1,3-Thiazol-2-yl)piperazine Product 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide Intermediate->Product Proton Transfer

Sources

Application

In vitro screening protocols involving 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide

Application Note: In Vitro Screening & Characterization of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide Scaffolds Executive Summary & Scientific Rationale The compound 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide represe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Screening & Characterization of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide Scaffolds

Executive Summary & Scientific Rationale

The compound 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide represents a "privileged scaffold" in medicinal chemistry, predominantly utilized in the design of inhibitors for Fatty Acid Amide Hydrolase (FAAH) and, to a lesser extent, TRPV1 antagonists.

FAAH is the primary catabolic enzyme for the endocannabinoid anandamide (AEA).[1][2][3] Inhibition of FAAH leads to elevated AEA levels, producing analgesic and anxiolytic effects without the psychotropic side effects associated with direct CB1 receptor agonists. The piperazine-1-carboxamide moiety is critical because it mimics the transition state of the amide bond hydrolysis or acts as a "warhead" that covalently modifies the catalytic nucleophile (Ser241) of the FAAH enzyme.

This application note provides a rigorous, self-validating framework for screening this compound and its derivatives. It moves beyond simple


 determination to include kinetic profiling (

) and residence time analysis, which are essential for characterizing covalent inhibitors often found in this chemical class.

Compound Management & Physicochemical Handling

The thiazole ring introduces specific solubility challenges. Proper handling is prerequisite to reproducible data.

Solubility Profile
  • Lipophilicity: Moderate to High (cLogP typically 1.5–2.5 depending on substitution).

  • pKa: The piperazine nitrogen is less basic due to the electron-withdrawing thiazole and carboxamide, but the thiazole nitrogen can accept protons at low pH.

  • Stability: The carboxamide bond is generally stable, but avoid prolonged exposure to strong acids/bases which may hydrolyze the urea-like linkage.

Stock Solution Preparation Protocol
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-aggregates.

  • Storage: Aliquot into amber glass vials (single-use) and store at -20°C. Avoid freeze-thaw cycles (

    
     cycles can precipitate the compound).
    

Primary Screening: Fluorometric FAAH Inhibition Assay

This protocol utilizes a fluorogenic substrate (AMC-Arachidonoyl Amide) which, upon hydrolysis by FAAH, releases highly fluorescent 7-amino-4-methylcoumarin (AMC).

Assay Principle


Reagents & Buffer System
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% BSA (Fatty acid-free), 0.01% Triton X-100.

    • Note: BSA is critical to prevent the lipophilic inhibitor from adhering to plasticware (non-specific binding).

  • Enzyme: Recombinant Human FAAH (microsomal preparation or purified).

  • Substrate: AA-AMC (Arachidonoyl-7-amino-4-methylcoumarin).

    
     is typically ~2-5 µM.
    
  • Control Inhibitor: PF-04457845 (Covalent, irreversible) or URB597.

Step-by-Step Protocol
  • Compound Plating: Dispense 200 nL of test compound (100x stock in DMSO) into black 384-well low-volume plates (e.g., Corning 4514). Final DMSO concentration = 1%.

  • Enzyme Addition: Dilute FAAH enzyme in Assay Buffer to 2x final concentration (typically 2-5 nM final). Dispense 10 µL of enzyme solution into wells.

  • Pre-Incubation (CRITICAL):

    • Rationale: Thiazolyl-piperazine carboxamides often act via a covalent or slow-binding mechanism.

    • Incubate enzyme and compound for 60 minutes at room temperature before adding substrate.

  • Substrate Initiation: Add 10 µL of AA-AMC substrate (2x concentration, final = 10 µM).

  • Detection: Measure fluorescence immediately (Kinetic Mode) on a plate reader.

    • 
      , 
      
      
      
      .
    • Read every 60 seconds for 45 minutes.

Data Analysis

Calculate the slope (RFU/min) of the linear portion of the curve.



Advanced Characterization: Kinetic Profiling ( )

For carboxamide-based inhibitors, a simple


 is time-dependent and insufficient. You must determine the efficiency of covalent bond formation.
Experimental Design
  • Prepare 6-8 concentrations of the inhibitor.

  • Incubate with FAAH for varying time points (

    
     = 10, 20, 40, 60, 90 min).
    
  • Add substrate and measure residual activity (

    
    ).
    
Calculation
  • Plot

    
     vs. Pre-incubation Time (
    
    
    
    ) for each concentration.
  • The negative slope of these lines is

    
     (observed rate constant).
    
  • Plot

    
     vs. [Inhibitor Concentration].
    
  • Fit to the hyperbolic equation:

    
    
    
    • 
      : Reversible binding affinity.
      
    • 
      : Maximum rate of inactivation.
      
    • Ratio

      
      : The true potency index for covalent inhibitors.
      

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of FAAH and the specific interference point of the Piperazine-1-carboxamide scaffold.

FAAH_Mechanism FAAH_Active FAAH (Active) Ser241-OH ES_Complex Michaelis Complex (Non-covalent) FAAH_Active->ES_Complex + Substrate Rev_Complex E-I Complex (Reversible) FAAH_Active->Rev_Complex + Inhibitor (Ki) Substrate Anandamide (Substrate) Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme Acylation Acyl_Enzyme->FAAH_Active Hydrolysis (H2O) Product Arachidonic Acid + Ethanolamine Acyl_Enzyme->Product Inhibitor Thiazolyl-Piperazine Carboxamide Carbamylated Carbamylated Enzyme (Inactivated) Rev_Complex->Carbamylated Carbamylation (kinact) Carbamylated->FAAH_Active Slow Recovery (Residence Time)

Figure 1: Catalytic cycle of FAAH showing the competitive entry of the Thiazolyl-Piperazine Carboxamide inhibitor, leading to the formation of a stable carbamylated enzyme-inhibitor complex.

Troubleshooting & Validation Table

ObservationPotential CauseRemediation Strategy
High Background Fluorescence Substrate instability or autofluorescence.Check compound autofluorescence at 340/460 nm. Use fresh substrate buffer.
Non-Linear Kinetics Substrate depletion or enzyme instability.Ensure <10% substrate conversion. Add 0.1% BSA to stabilize enzyme.
Shift in IC50 with Time Slow-binding or covalent mechanism.This is expected for this scaffold. Switch to

analysis.
Precipitation in Wells Low solubility of thiazole derivative.Reduce final DMSO to <1%. Validate solubility via nephelometry.

References

  • Ahn, K., et al. (2011). Discovery and Characterization of the Highly Potent FAAH Inhibitor PF-04457845. Chemistry & Biology . Available at: [Link]

  • Keith, J. M., et al. (2008). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters . Available at: [Link]

  • Mileni, M., et al. (2010). Structure-guided discovery of a potent and specific inhibitor of fatty acid amide hydrolase. Proceedings of the National Academy of Sciences (PNAS) . Available at: [Link]

  • Boger, D. L., et al. (2000). Exceptionally Potent Inhibitors of Fatty Acid Amide Hydrolase: The Enzyme Responsible for Degradation of Endogenous Oleamide and Anandamide. PNAS . Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for the Crystallization of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide

Abstract This document provides a comprehensive technical guide to developing robust crystallization methods for the active pharmaceutical ingredient (API) intermediate, 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide to developing robust crystallization methods for the active pharmaceutical ingredient (API) intermediate, 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide. The control of the solid-state form of an API is paramount in drug development, directly influencing critical attributes such as purity, stability, solubility, and bioavailability.[1][][3] This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, enabling researchers to make informed decisions during method development. We present detailed, step-by-step protocols for cooling crystallization, anti-solvent crystallization, and vapor diffusion, tailored for this specific molecule. Furthermore, this note includes strategies for solvent screening, polymorphism assessment, and troubleshooting common crystallization challenges.

Introduction: The Criticality of Crystalline Form

Crystallization is a core unit operation in the pharmaceutical industry, serving as the primary method for purification and particle engineering of APIs.[1][4] The precise arrangement of molecules in a crystal lattice dictates the material's physicochemical properties. For a molecule like 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide, which contains multiple sites for hydrogen bonding (piperazine N-H, carboxamide N-H and C=O) and aromatic interactions (thiazole ring), the potential for forming different crystalline structures, or polymorphs, is significant.[5][6][7]

Different polymorphs of the same compound can exhibit vastly different properties, impacting everything from manufacturing processability to clinical efficacy.[7][8] Therefore, a systematic approach to developing a controlled and reproducible crystallization process is not merely beneficial but essential for regulatory compliance and ensuring product quality.[3][9] This guide provides the foundational knowledge and practical protocols to achieve this control.

Guiding Principles for Method Development

The transition of a molecule from a solution to a highly ordered crystalline solid is governed by two key thermodynamic and kinetic stages: nucleation and crystal growth. Both stages are initiated by achieving a state of supersaturation.[][10] The method used to generate supersaturation is the primary differentiator between various crystallization techniques.

G cluster_start Initial State cluster_methods Supersaturation Methods cluster_process Crystallization Process cluster_end Final Product Compound API in Solution (Undersaturated) Cooling Cooling Compound->Cooling Generate Supersaturation AntiSolvent Anti-Solvent Addition Compound->AntiSolvent Generate Supersaturation Evaporation Solvent Evaporation Compound->Evaporation Generate Supersaturation Nucleation Nucleation (Formation of Crystal Seeds) Cooling->Nucleation AntiSolvent->Nucleation Evaporation->Nucleation Growth Crystal Growth Nucleation->Growth Consumes Solute Crystals Crystalline Solid (API Crystals) Growth->Crystals

Figure 1: General workflow for crystallization method selection.

The Central Role of the Solvent

The choice of solvent is the most critical factor in any crystallization process.[11][12] It not only determines the solubility of the compound but also profoundly influences the crystal habit (shape) and potentially the polymorphic form.[13][14][15] Strong interactions between the solvent and specific crystal faces can inhibit growth on those faces, leading to different crystal morphologies.[11][13]

Solvent Screening Strategy: A preliminary solvent screen is the mandatory first step. The goal is to identify solvents that exhibit moderate solubility and a significant change in solubility with temperature (for cooling crystallization) or miscibility with a suitable anti-solvent.

Table 1: Recommended Solvents for Initial Screening

Solvent Class Examples Rationale & Expected Interaction
Alcohols Methanol, Ethanol, Isopropanol (IPA) Protic solvents capable of hydrogen bonding with the carboxamide and piperazine moieties. Good candidates for cooling crystallization due to temperature-dependent solubility.[16]
Ketones Acetone, Methyl Ethyl Ketone (MEK) Polar aprotic solvents. The carbonyl group can act as a hydrogen bond acceptor.
Esters Ethyl Acetate, Isopropyl Acetate Moderately polar solvents. Can be effective for creating metastable zones.
Nitriles Acetonitrile A polar aprotic solvent, often used in anti-solvent systems.
Ethers Tetrahydrofuran (THF), 2-Methyl-THF Aprotic solvents with moderate polarity.
Aromatic Toluene Non-polar solvent. Less likely to be a primary solvent but can be a useful anti-solvent or component in a co-solvent system.

| Amides | N,N-Dimethylformamide (DMF) | Highly polar aprotic solvent. Likely to show high solubility; may be useful for reactive crystallizations or as a component in anti-solvent systems. |

Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Cooling Crystallization

This is often the preferred method for industrial applications as it avoids the introduction of a second solvent and can be robustly controlled.[1][16] It is most effective for compounds whose solubility is highly dependent on temperature.

Objective: To produce crystalline material by reducing the temperature of a saturated solution in a controlled manner.

Methodology:

  • Solubility Assessment:

    • Add a known mass (e.g., 50 mg) of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide to a vial.

    • Add a selected solvent (e.g., Isopropanol) in small, measured aliquots (e.g., 0.1 mL) at an elevated temperature (e.g., 60 °C) with stirring until complete dissolution is observed.

    • Record the volume of solvent required to calculate the solubility at that temperature.

    • Allow the solution to cool to room temperature (e.g., 20 °C) and then further to a lower temperature (e.g., 0-5 °C) to qualitatively assess the potential yield.

  • Preparation of Saturated Solution:

    • Based on the solubility assessment, prepare a saturated or near-saturated solution at an elevated temperature (e.g., 10-20% less solvent than required for full dissolution at the peak temperature to ensure some undissolved solids remain).

    • Heat the slurry with stirring to a temperature where all solids just dissolve (T_dissolution). A clarification filtration at this stage can remove any insoluble impurities.[9]

  • Controlled Cooling:

    • Cool the solution slowly and in a controlled manner. A typical cooling rate is 0.1-0.5 °C/min. Rapid cooling can lead to the formation of small, poorly-formed crystals or even "oiling out".

    • Induce nucleation by adding a small number of seed crystals once the solution is slightly supersaturated (a few degrees below T_dissolution). Seeding is crucial for controlling polymorphism and particle size.[4]

  • Maturation (Digestion):

    • Once the target temperature (e.g., 5 °C) is reached, hold the slurry with gentle stirring for a period of 2-12 hours. This "maturation" allows for the system to reach equilibrium and can improve crystal size and purity.

  • Isolation and Drying:

    • Isolate the crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor.

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is highly effective for compounds that have low temperature-dependent solubility or when a specific crystal morphology is desired.[17][18] It involves the addition of a miscible "anti-solvent" in which the compound is poorly soluble, thereby inducing supersaturation and precipitation.[1][10]

Objective: To induce crystallization by adding a liquid in which the target compound is insoluble to a solution of the compound.

G Sol Step 1: Dissolve API in 'Good' Solvent Add Step 2: Controlled Addition of 'Anti-Solvent' Sol->Add Prepare Solution SS Step 3: Generate High Supersaturation Add->SS Reduces Solubility Nuc Step 4: Nucleation & Growth SS->Nuc Induces Crystallization Iso Step 5: Isolate Crystals Nuc->Iso Filter & Dry G Vapor Diffusion Setup cluster_outer Sealed Outer Jar cluster_inner Inner Vial Solution API + Solvent (e.g., THF) AntiSolvent Anti-Solvent Pool (e.g., Cyclohexane) Vapor Anti-Solvent Vapor Vapor->Solution Diffusion

Figure 3: Schematic of the vapor diffusion crystallization setup.

Data Analysis and Troubleshooting

The success of a crystallization protocol is determined by the quality of the resulting solid material.

Table 2: Key Characterization Techniques

Technique Purpose
Optical Microscopy Initial assessment of crystal morphology (habit), size, and presence of agglomerates.
Powder X-Ray Diffraction (PXRD) The definitive technique for identifying the crystalline form (polymorph) and assessing crystallinity.
Differential Scanning Calorimetry (DSC) To determine the melting point and detect polymorphic transitions or the presence of solvates.
Thermogravimetric Analysis (TGA) To quantify the amount of residual solvent or water in the crystal lattice.

| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the isolated crystalline material. |

Table 3: Common Crystallization Problems and Solutions

Problem Potential Cause(s) Suggested Solution(s)
Oiling Out / Amorphous Precipitate Supersaturation generated too quickly; solution temperature is above the melting point of the solvated solid. Reduce cooling rate; slow down anti-solvent addition rate; increase stirring; lower the starting concentration or temperature.
No Crystals Form Insufficient supersaturation; nucleation is kinetically hindered. Concentrate the solution further; cool to a lower temperature; add an anti-solvent; introduce seed crystals; scratch the inside of the vial to induce nucleation.
Formation of Fine Needles Rapid nucleation and fast, one-dimensional crystal growth. Slow down the rate of supersaturation; use a different solvent that may inhibit growth on certain faces;[13][14] increase maturation time.

| Metastable Polymorph Forms | Crystallization is under kinetic rather than thermodynamic control. | Use seeding with the desired stable form; increase maturation time to allow for solution-mediated transformation; use a solvent system where the desired form is least soluble. [4][19]|

Conclusion

The development of a crystallization process for 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide requires a systematic and scientifically-grounded approach. By carefully screening solvents and meticulously controlling the generation of supersaturation through methods like cooling, anti-solvent addition, or vapor diffusion, researchers can effectively control the critical quality attributes of the final solid product. The protocols and principles outlined in this guide provide a robust framework for developing a reproducible process that yields material with the desired purity, particle size, and, most importantly, the correct polymorphic form, ensuring consistency and quality in drug development and manufacturing.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • P.C.M.M. Maggioni, et al. (2007). Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Understanding the role of solvent in regulating the crystal habit. Retrieved from [Link]

  • Unknown Author. (n.d.). Crystallization of small molecules. Retrieved from a course material PDF.
  • PMC. (2011). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Retrieved from [Link]

  • H. Tong, et al. (2009). Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone. ACS Publications. Retrieved from [Link]

  • How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?. YouTube. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]

  • Advanced Science News. (2018). Gel-Mediated Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from a chapter PDF. [Note: Original publisher context may vary.]
  • Cambridge University Press. (2019). Crystallization in the Pharmaceutical Industry. Retrieved from [Link]

  • S. P. Argent, et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • B. Spingler. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Retrieved from [Link]

  • Bentham Science. (n.d.). Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • RSC Publishing. (n.d.). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). Retrieved from [Link]

  • Unknown Author. (n.d.). Guide for crystallization.
  • Google Patents. (2006). Processes involving the use of antisolvent crystallization.
  • BIA. (2022). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • LACCEI. (2007). Development of Crystallization Processes for Pharmaceutical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

  • ResearchGate. (2025). The Use of Cooling Crystallization in an Ionic Liquid System for the Purification of Pharmaceuticals. Retrieved from [Link]

  • Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate). Retrieved from [Link]

  • MIT. (n.d.). Growing Crystals. Retrieved from [Link]

  • PubMed. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Retrieved from [Link]

  • PMC. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

Sources

Application

Handling and storage safety data sheet (SDS) for thiazole piperazine carboxamides

This application note provides a comprehensive technical guide for the handling, storage, and safety management of Thiazole Piperazine Carboxamides . These scaffolds are frequently utilized in drug discovery as kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive technical guide for the handling, storage, and safety management of Thiazole Piperazine Carboxamides . These scaffolds are frequently utilized in drug discovery as kinase inhibitors (e.g., Dasatinib analogues), antiviral agents, and metabolic modulators.

Due to the convergence of the sensitizing piperazine ring, the metabolically active thiazole core, and the potent biological activity of the carboxamide linker, this class requires a specialized safety protocol beyond standard organic chemical handling.

Executive Summary & Chemical Profile

Thiazole piperazine carboxamides are bioactive small molecules characterized by a thiazole ring linked to a piperazine moiety via a carboxamide bond. While valuable for their high affinity to ATP-binding pockets in enzymes, they present a dual-risk profile: chemical toxicity (sensitization, corrosivity) and pharmacological potency (enzyme inhibition at nanomolar concentrations).

Chemical Structure & Functional Hazard Analysis
  • Piperazine Moiety: A known respiratory and skin sensitizer .[1] Repeated exposure can lead to asthma-like symptoms or contact dermatitis. It is also a strong base, contributing to potential corrosivity.[1]

  • Thiazole Ring: Susceptible to photo-oxidation and ring-opening under strong acidic conditions. It contributes to the lipophilicity and metabolic stability of the drug candidate.

  • Carboxamide Linker: Generally stable but prone to hydrolysis under extreme pH. It facilitates hydrogen bonding, increasing water solubility and biological bioavailability.

Hazard Identification & Risk Assessment

Before handling, a risk assessment must be performed to determine the Occupational Exposure Band (OEB) . Treat all novel thiazole piperazine carboxamides as Potent Compounds (OEB 3 or 4) until toxicological data proves otherwise.

Core Hazards (GHS Classification)
Hazard ClassCategoryH-StatementMechanism/Risk
Sensitization, Resp. Cat 1H334: May cause allergy or asthma symptoms if inhaled.[2]Piperazine ring reacts with proteins to form haptens, triggering immune response.
Sensitization, Skin Cat 1H317: May cause an allergic skin reaction.[3][4]Dermal contact with dust or solution.
Acute Toxicity Cat 3/4H301/H302: Toxic/Harmful if swallowed.[5]Inhibition of critical kinases/enzymes (e.g., COX, SRC).
Eye Damage Cat 1/2H318: Causes serious eye damage.[4][6][7][8]Basic nitrogen in piperazine can cause pH-dependent ocular injury.
Diagram 1: Safety Decision Matrix (Graphviz)

Use this logic flow to determine the required containment level.

SafetyMatrix Start Start: Risk Assessment IsPotent Is Bioactivity Known? (IC50 < 1 µM) Start->IsPotent DustRisk Is form a Dry Powder? IsPotent->DustRisk Yes / Unknown Level1 Level 1: Standard Fume Hood (Single Gloves, Lab Coat) IsPotent->Level1 No (Inactive) Quantity Quantity > 100 mg? DustRisk->Quantity Yes DustRisk->Level1 No (Solution) Level2 Level 2: Fume Hood + HEPA (Double Gloves, Sleeves) Quantity->Level2 No Level3 Level 3: Glovebox / Isolator (Full Tyvek, P100 Resp) Quantity->Level3 Yes Level2->Level3 If Sensitization History Exists

Caption: Decision matrix for selecting engineering controls based on potency and physical state.

Storage & Stability Protocols

Thiazole piperazine carboxamides are chemically stable under ambient conditions but degrade rapidly under oxidative stress or UV exposure.

Storage Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)Slows hydrolysis of the carboxamide bond and prevents thermal degradation of the thiazole ring.
Atmosphere Inert Gas (Argon) Piperazine nitrogens are prone to N-oxidation; Argon is heavier than air and provides a better blanket than Nitrogen.
Container Amber Glass Thiazoles absorb UV light, leading to photo-isomerization. Amber glass blocks <400nm wavelengths.
Desiccation Required The carboxamide moiety is hygroscopic. Moisture accelerates hydrolysis.
Protocol: Reconstitution & Aliquoting
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (water uptake).

  • Solvent Selection:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Avoid: Protic solvents (Ethanol/Methanol) for long-term storage as they can facilitate transamidation or solvolysis over time.

  • Aliquoting: Do not freeze/thaw the stock solution more than 3 times. Aliquot into single-use amber vials.

Handling & Containment Strategy

Engineering Controls
  • Solid Handling: Must be performed in a Class II Biosafety Cabinet (BSC) or a chemically rated fume hood with a face velocity of 100 fpm.

  • Weighing: Use an analytical balance inside a powder containment enclosure or use the "wet weighing" technique (taring the vial, adding solvent, and calculating concentration by density/volume) to avoid airborne dust.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (extended cuff) or Laminate (Silver Shield) if handling concentrated DMSO solutions (DMSO permeates nitrile, carrying the toxicant through the skin).

  • Respiratory: If working outside containment (not recommended), use a P100/N95 respirator .

  • Body: Tyvek lab coat or sleeve covers to prevent dust accumulation on fabric.

Diagram 2: Handling Workflow (Graphviz)

Use this workflow for safe solubilization and experimental setup.

HandlingWorkflow Retrieval 1. Retrieve from -20°C (Do NOT Open) Equilibrate 2. Equilibrate to RT (30 mins) Retrieval->Equilibrate Prevent Condensation Weighing 3. Weighing (Inside Hood/Enclosure) Equilibrate->Weighing Solubilization 4. Add DMSO (Vortex Sealed) Weighing->Solubilization Minimize Dust Usage 5. Experimental Use (Keep Covered) Solubilization->Usage Waste 6. Disposal (Solid/Liquid Separation) Usage->Waste

Caption: Step-by-step workflow for handling hygroscopic and potent thiazole compounds.

Emergency Response & Waste Disposal

Exposure Response
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (ethanol/isopropanol) as it may increase skin absorption of the compound.

  • Eye Contact: Flush with water for 15 minutes.[6][9][10] The basicity of the piperazine can cause corneal damage; immediate irrigation is critical.

Spill Cleanup Protocol
  • Evacuate the immediate area if dust is airborne.[1][11]

  • Don PPE: Double gloves, goggles, P100 respirator.

  • Contain: Cover spill with a wet paper towel (soaked in water/detergent) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe area with 10% bleach (to degrade the amide bond) followed by water.

Disposal Compatibility
  • Stream: Hazardous Chemical Waste (Incineration).

  • Incompatibility: Do not mix with strong acids (exothermic reaction with piperazine) or oxidizers (reaction with thiazole sulfur).[10]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Thiazole. ECHA. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Piperazine Dihydrochloride. OSHA.[8][9][12] Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. NJ.gov. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide

Abstract & Introduction The 4-(heteroaryl)piperazine-1-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors, antiviral agents, and CNS-active...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 4-(heteroaryl)piperazine-1-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors, antiviral agents, and CNS-active compounds. Traditional synthesis of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide often suffers from long reaction times (12–24 hours), harsh solvent requirements (DMF/DMSO), and cumbersome purification steps due to the formation of bis-substituted byproducts.

This Application Note details a validated, high-efficiency Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dielectric heating properties of polar reactants, this method reduces total reaction time from hours to under 30 minutes, improves the impurity profile, and utilizes "greener" solvents.

Key Advantages of this Protocol
  • Speed: Step 1 (

    
    ) reduced from 12 h to 15 min.
    
  • Selectivity: Optimized stoichiometry prevents the formation of N,N'-bis(thiazolyl)piperazine.

  • Safety: Eliminates the need for phosgene or volatile isocyanates in the carboxamidation step.

Retrosynthetic Analysis & Strategy

The synthesis is approached via a linear two-step sequence. The convergent route (coupling piperazine-1-carboxamide with 2-halothiazole) is less preferred due to the poor solubility of the carboxamide starting material in eco-friendly solvents.

Reaction Scheme (Graphviz Visualization)

ReactionScheme SM1 2-Bromothiazole (Electrophile) INT Intermediate: 1-(1,3-Thiazol-2-yl)piperazine SM1->INT Step 1: S_NAr MW 150°C, 15 min EtOH or Neat SM2 Piperazine (Nucleophile - Excess) SM2->INT PROD Target: 4-(1,3-Thiazol-2-yl) piperazine-1-carboxamide INT->PROD Step 2: Urea Formation MW 80°C, 10 min AcOH/H2O RGT Potassium Cyanate (KOCN) RGT->PROD

Figure 1: Step-wise synthetic pathway leveraging microwave acceleration for both nucleophilic aromatic substitution and urea formation.

Experimental Protocols

Step 1: Synthesis of 1-(1,3-Thiazol-2-yl)piperazine

Reaction Type: Nucleophilic Aromatic Substitution (


)
Mechanism:  The electron-deficient thiazole ring facilitates the displacement of the halogen by the secondary amine. Microwave irradiation accelerates this by superheating the polar transition state.
Materials
  • 2-Bromothiazole (1.0 eq, 5 mmol)

  • Piperazine (3.0 eq, 15 mmol) — Note: Excess is critical to prevent dimer formation.

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: Ethanol (3 mL) or Neat (Solvent-free)

Protocol
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-bromothiazole (820 mg), piperazine (1.29 g), and

    
     (1.03 g).
    
  • Solvent Addition: Add 3 mL of Ethanol. Cap the vial with a PTFE-lined septum.

  • Microwave Parameters:

    • Temperature: 150 °C

    • Time: 15 minutes (Hold time)

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Work-up:

    • Cool to room temperature (RT).

    • Filter off inorganic salts (

      
      /KBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve residue in dilute HCl (1M), wash with Ethyl Acetate (to remove unreacted thiazole), then basify the aqueous layer with NaOH (pellets) to pH >12. Extract with Dichloromethane (DCM) (3 x 20 mL). Dry over

      
       and evaporate.
      
    • Yield: Expect 85–92% as a pale yellow oil/solid.

Expert Insight: While DMF is classically used, Ethanol is preferred in MW synthesis because its high loss tangent (


) allows for rapid heating, and it is easier to remove than high-boiling solvents.
Step 2: Synthesis of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide

Reaction Type: Nucleophilic Addition to Isocyanic Acid (in situ) Mechanism: Potassium cyanate reacts with acetic acid to generate isocyanic acid (HNCO), which is intercepted by the secondary amine of the piperazine ring.

Materials
  • 1-(1,3-Thiazol-2-yl)piperazine (Intermediate from Step 1) (1.0 eq, 2 mmol)

  • Potassium Cyanate (KOCN) (1.5 eq, 3 mmol)

  • Solvent: Acetic Acid / Water (1:4 ratio, 4 mL total)

Protocol
  • Preparation: Dissolve the intermediate (338 mg) in 3 mL of water and 1 mL of acetic acid in a 10 mL microwave vial.

  • Reagent Addition: Add Potassium Cyanate (243 mg) dissolved in 1 mL of water. A slight precipitate may form immediately.

  • Microwave Parameters:

    • Temperature: 80 °C

    • Time: 10 minutes

    • Power: Low absorption (Max 50 W) - Note: Gentle heating is required to avoid urea degradation.

  • Work-up:

    • Cool the vial to RT.

    • The product often precipitates as a white solid upon cooling.

    • If no precipitate, neutralize carefully with saturated

      
       solution.
      
    • Filter the solid, wash with cold water (2 x 5 mL) and cold diethyl ether (to remove trace acetic acid).

    • Recrystallization: Ethanol/Water mixture if necessary.

    • Yield: Expect 75–85% white crystalline solid.

Data Summary & Characterization

ParameterConventional HeatingMicrowave ProtocolImprovement
Step 1 Time 12–16 Hours (Reflux)15 Minutes60x Faster
Step 1 Yield 65–70%85–92%+20%
Step 2 Time 4–6 Hours10 Minutes30x Faster
Solvent Usage High (DMF/Extraction)Low (EtOH/Water)Green Profile
Purity (LCMS) ~85% (requires chromatography)>95% (precipitation)Simplified Workup

Analytical Expectations:

  • Mass Spectrometry (ESI+): [M+H]+ = 213.08 (Calc. for

    
    ).
    
  • 1H NMR (DMSO-d6):

    • 
       7.20 (d, 1H, Thiazole), 6.85 (d, 1H, Thiazole).
      
    • 
       6.05 (s, 2H, 
      
      
      
      - exchangeable).
    • 
       3.40-3.50 (m, 4H, Piperazine), 3.30-3.38 (m, 4H, Piperazine).
      

Decision Matrix: Troubleshooting & Optimization

Use the following logic flow to troubleshoot low yields or impurities.

Optimization Start Issue Observed Problem1 Low Conversion (Step 1) Start->Problem1 Problem2 Bis-substitution (Dimer impurity) Start->Problem2 Problem3 Product Soluble in Aqueous (Step 2) Start->Problem3 Solution1 Increase Temp to 170°C OR Switch to NMP solvent Problem1->Solution1 Solution2 Increase Piperazine eq to 5.0x Problem2->Solution2 Solution3 Saturate aqueous phase with NaCl Extract with n-Butanol Problem3->Solution3

Figure 2: Troubleshooting decision matrix for common synthetic hurdles.

Safety & Scalability

  • Pressure Hazards: Microwave reactions with Ethanol at 150 °C generate significant internal pressure (approx. 8–10 bar). Ensure vials are rated for at least 20 bar. Do not scale beyond 20 mmol in a single batch vessel; use a continuous flow microwave reactor for kilogram-scale synthesis.

  • Cyanate Handling: Potassium cyanate is harmful if swallowed. Acidification releases small amounts of HNCO (isocyanic acid), which is toxic. Perform Step 2 in a well-ventilated fume hood.

  • Thermal Runaway: Thiazoles can be thermally sensitive. Do not exceed 180 °C, as ring decomposition may occur.

References

  • Microwave-Assisted Amination of 2-Chloroazoles

    • Title: Microwave assisted amination of 2-chloro azoles with various substituted aryl piperazines and aryl sulfonylpiperazines under ne
    • Source: ResearchG
    • URL:[Link]

  • Title: 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions (EP0136274B1).
  • Microwave Synthesis of Thiazole Derivatives

    • Title: Microwave-Assisted Synthesis of 2-amino-4-substituted thiazoles.[1][2][3]

    • Source: Asian Journal of Chemistry.[3]

    • URL:[Link] (General Reference for Thiazole MW stability)

  • Simplified Piperazine Functionalization

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Application

Application Note: Formulation Strategies for the Delivery of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide

Abstract The increasing prevalence of poorly soluble drug candidates, such as 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide, presents a significant challenge in pharmaceutical development.[1] It is estimated that over 40%...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The increasing prevalence of poorly soluble drug candidates, such as 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide, presents a significant challenge in pharmaceutical development.[1] It is estimated that over 40% of marketed drugs and up to 70% of compounds in discovery pipelines are poorly water-soluble, leading to low oral bioavailability and therapeutic variability.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic formulation strategies to enhance the delivery of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide. We will detail protocols for physicochemical characterization and explore advanced formulation techniques including solid dispersions, nanosuspensions, and lipid-based systems. The causality behind experimental choices is explained to provide a framework for developing stable and effective dosage forms for this and other challenging molecules.

Introduction: The Formulation Challenge

4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide is a heterocyclic compound incorporating a thiazole ring and a piperazine carboxamide moiety. Such scaffolds are common in medicinal chemistry and are present in numerous FDA-approved drugs.[3] However, the combination of aromatic rings and a relatively rigid structure often results in poor aqueous solubility due to strong crystal lattice energy and high lipophilicity.[4]

Molecules with these characteristics typically fall under the Biopharmaceutics Classification System (BCS) as Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).[5] For these compounds, the dissolution rate is the limiting step for oral absorption.[6] Therefore, enhancing solubility and dissolution is paramount to achieving therapeutic efficacy. This guide outlines a logical, step-by-step workflow for tackling this challenge.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Development & Analysis API API: 4-(1,3-Thiazol-2-yl) piperazine-1-carboxamide PChem Physicochemical Characterization API->PChem Assess Properties Strategy Select Formulation Strategy PChem->Strategy Based on Data (Solubility, LogP, Tm) SD Solid Dispersion Strategy->SD Nano Nanosuspension Strategy->Nano Lipid Lipid-Based (e.g., SEDDS) Strategy->Lipid Develop Formulation Development SD->Develop Nano->Develop Lipid->Develop Analyze Analytical Characterization Develop->Analyze Verify CQAs Result Optimized Formulation (Enhanced Bioavailability) Analyze->Result Meets Target Profile G cluster_0 Mechanism of Nanosuspension Start Crystalline API (Large Particle) Low Surface Area Poor Dissolution Process High-Energy Milling or Homogenization Start->Process Input Energy End Nanosized API (Small Particle) High Surface Area Enhanced Dissolution Process->End Particle Size Reduction

Caption: Principle of Nanosuspension Formation.

Protocol 3: Nanosuspension by High-Pressure Homogenization (HPH)

Materials:

  • API, Stabilizer (e.g., Poloxamer 188, Tween 80) [7]* Purified water

  • High-pressure homogenizer

Method:

  • Create a coarse pre-suspension by dispersing the API in an aqueous solution of the stabilizer.

  • Homogenize this pre-suspension using a high-shear mixer for 5-10 minutes.

  • Process the suspension through the high-pressure homogenizer. This involves forcing the particle suspension through a tiny gap at very high pressure, causing particle size reduction through cavitation and shear forces.

  • Run multiple homogenization cycles (e.g., 10-20 cycles) at a set pressure (e.g., 1500 bar).

  • Collect samples periodically to monitor particle size reduction.

  • The final product is a uniform, milky liquid nanosuspension. It can be used as a liquid dosage form or further processed (e.g., lyophilized) into a solid form. [7] Characterization of Nanosuspensions:

  • Dynamic Light Scattering (DLS): To measure the mean particle size, particle size distribution, and Polydispersity Index (PDI). [8]* Zeta Potential: To assess the stability of the suspension. A zeta potential of ±30 mV is generally considered stable.

  • Scanning/Transmission Electron Microscopy (SEM/TEM): To visualize the morphology of the nanoparticles. [8]

Formulation Strategy III: Lipid-Based Drug Delivery Systems (LBDDS)

For lipophilic compounds like our target molecule (hypothetical LogP ~2.8), LBDDS are an excellent choice. [9]Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. [1][9] Causality: The drug is administered in a pre-dissolved state, circumventing the dissolution step. [1]The fine droplets provide a large interfacial area for drug absorption, and the lipidic components can enhance lymphatic uptake, potentially avoiding first-pass metabolism.

Protocol 4: Development of a SEDDS Formulation

Materials:

  • API

  • Oils (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactants (e.g., Kolliphor EL, Tween 20)

  • Cosolvents (e.g., Transcutol HP, PEG 400)

Method:

  • Excipient Screening: Determine the solubility of the API in various oils, surfactants, and cosolvents to identify components with the highest solubilizing capacity.

  • Construct Ternary Phase Diagram:

    • Select the best oil, surfactant, and cosolvent based on the screening.

    • Prepare mixtures of surfactant and cosolvent (S/CoS mix) at different ratios (e.g., 1:1, 2:1, 3:1).

    • For each S/CoS mix, blend with the oil phase at various ratios (e.g., from 9:1 to 1:9).

    • To each mixture, add a small amount of water (titration) and observe the formation of an emulsion. Note the mixtures that form clear or slightly bluish, stable microemulsions.

    • Plot these points on a ternary phase diagram to identify the self-emulsification region.

  • Loading the Drug: Select a promising formulation from the self-emulsification region and dissolve the API into it with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Emulsification Time: Add the SEDDS formulation to water in a beaker with gentle stirring and measure the time it takes to form a clear microemulsion.

    • Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the resulting droplet size using DLS.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to ensure it does not phase-separate or precipitate the drug.

Comparative Analysis and Strategy Selection

The optimal formulation strategy depends on the API's specific properties and the desired product profile.

Table 2: Comparison of Formulation Strategies

StrategyMechanismAdvantagesDisadvantagesBest Suited For
Solid Dispersion Amorphization, molecular dispersionHigh drug loading possible, significant solubility increase. [10]Potential for recrystallization, requires careful polymer selection. [6]Thermally stable compounds with high melting points.
Nanosuspension Increased surface areaUniversally applicable for poorly soluble drugs, high drug loading. [11][12]Physical instability (particle growth), requires specialized equipment.Drugs insoluble in both aqueous and organic media.
SEDDS Pre-dissolved drug, spontaneous emulsificationBypasses dissolution, enhances lymphatic transport. [1][9]Lower drug loading, potential for GI side effects from surfactants.Lipophilic (LogP > 2) drugs.

Conclusion

The formulation of poorly soluble compounds like 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide requires a systematic, evidence-based approach. The journey begins with thorough physicochemical characterization to understand the molecule's inherent properties and challenges. Based on this data, appropriate technologies such as solid dispersions, nanosuspensions, or lipid-based systems can be rationally selected and developed. Each strategy offers a unique mechanism to overcome the dissolution barrier, ultimately enhancing oral bioavailability. The protocols and insights provided in this application note serve as a guide for scientists to successfully navigate the complexities of formulation development and unlock the therapeutic potential of challenging drug candidates.

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Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide in solution

Executive Summary: Molecule Stability Profile Compound: 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide Chemical Class: Heterocyclic Urea / -Arylpiperazine derivative.[1] Critical Instability Factors: Urea Hydrolysis: The c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Molecule Stability Profile

Compound: 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide Chemical Class: Heterocyclic Urea /


-Arylpiperazine derivative.[1]
Critical Instability Factors: 
  • Urea Hydrolysis: The carboxamide moiety (

    
    ) is the primary site of degradation, susceptible to acid/base hydrolysis, leading to the release of the parent secondary amine, 1-(thiazol-2-yl)piperazine.
    
  • Thiol-Mediated Decomposition: Literature on

    
    -thiazolyl piperazine carboxamides indicates a specific susceptibility to nucleophilic attack by thiols (e.g., Glutathione, DTT, 
    
    
    
    -mercaptoethanol), often resulting in adduct formation or cleavage.
  • Photolability: The thiazole ring system renders the molecule sensitive to UV-induced oxidation or ring-opening.[1]

Part 1: Diagnostic Workflow

Use this decision tree to identify the root cause of compound loss based on your experimental observations.

DiagnosticWorkflow Start Observation: Loss of Compound Signal CheckSolvent 1. Check Solvent System Start->CheckSolvent IsDMSO Is it stored in DMSO/MeOH? CheckSolvent->IsDMSO CheckBuffer 2. Check Buffer Composition HasThiol Does buffer contain DTT, GSH, or BME? CheckBuffer->HasThiol CheckLight 3. Check Light Exposure Hydrolysis DIAGNOSIS: Urea Hydrolysis (Loss of -CONH2) CheckLight->Hydrolysis Dark Control OK PhotoOx DIAGNOSIS: Photo-oxidation (Thiazole ring damage) CheckLight->PhotoOx Exposed to Light IsDMSO->CheckBuffer No (DMSO only) Solvolysis DIAGNOSIS: Solvolysis/Transamidation (Reaction with MeOH) IsDMSO->Solvolysis Yes (MeOH) IsAcidBase Is pH < 4 or > 9? HasThiol->IsAcidBase No ThiolAdduct DIAGNOSIS: Thiol-Michael Addition or Nucleophilic Attack HasThiol->ThiolAdduct Yes IsAcidBase->CheckLight No (Neutral pH) IsAcidBase->Hydrolysis Yes

Figure 1: Step-by-step diagnostic logic for identifying degradation pathways of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide.

Part 2: Technical Troubleshooting Guide (Q&A)

Module 1: Chemical Stability & Hydrolysis

Q1: I observe a new peak in my LC-MS with a mass loss of 43 Da relative to the parent. What is happening? Diagnosis: This is the hallmark of urea hydrolysis .[1] Mechanism: The carboxamide group (


, Mass 44) is hydrolyzed to a secondary amine (

, Mass 1), resulting in a net loss of 43 Da.
  • Reaction:

    
    [1]
    
  • Cause: This reaction is catalyzed by extremes of pH.[1] While urea bonds are generally stable at neutral pH (7.4), prolonged exposure to acidic (pH < 4) or basic (pH > 9) environments accelerates this cleavage.

  • Solution:

    • Maintain stock solutions in anhydrous DMSO.[1]

    • For aqueous dilutions, use buffered systems (PBS, HEPES) at pH 7.0–7.4.

    • Avoid storing aqueous dilutions for >24 hours.[1]

Q2: My compound degrades rapidly in methanol or ethanol stock solutions. Diagnosis: Solvolysis / Transamidation. Insight: In the presence of primary alcohols (MeOH, EtOH) and trace acid/base, the terminal amide can undergo transamidation, converting the urea to a carbamate (urethane).

  • Reaction:

    
    .
    
  • Solution: strictly use DMSO or DMA (Dimethylacetamide) for stock preparation.[1] Avoid protic solvents for long-term storage.[1]

Module 2: Biological Assay Incompatibility (Thiol Reactivity)

Q3: The compound shows poor potency in an enzyme assay containing 1 mM DTT, but works fine in cell-based assays. Why? Diagnosis: Thiol-Mediated Decomposition. Expert Insight: Research on


-thiazolyl piperazine carboxamides (specifically CCR2 antagonists) has documented "unexpected reactions with glutathione" and other thiols [1].[1] The electron-deficient nature of the thiazole-urea system can make it susceptible to nucleophilic attack by thiols (DTT, GSH, 

-mercaptoethanol).[1]
  • Impact: The thiol reacts with the molecule, either forming a covalent adduct or cleaving the urea bond, effectively removing the active inhibitor from the solution.

  • Solution:

    • Switch Reducing Agents: Replace DTT/BME with TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic but equally effective as a reducing agent.

    • Minimize Incubation: Add the inhibitor last, immediately before initiating the reaction, to minimize pre-incubation time with thiols.

Module 3: Photostability

Q4: The solution turns yellow/brown after sitting on the benchtop. Diagnosis: Photo-oxidation of the Thiazole Ring. Mechanism: Thiazoles are aromatic but electron-rich at the sulfur and nitrogen.[1] UV light can induce the formation of


-oxides or ring-opening radical reactions, often producing colored oligomers.[1]
  • Solution:

    • Use amber glass vials for all storage.[1]

    • Wrap tubes in aluminum foil during benchtop experiments.

Part 3: Experimental Validation Protocols

Use these protocols to validate the stability of your specific batch.

Protocol A: Forced Degradation Stress Test

Purpose: To establish the stability limits of the compound.[1]

Stress ConditionProcedureExpected Outcome (Pass Criteria)
Acid Hydrolysis Dissolve to 100 µM in 0.1 M HCl. Incubate 4h @ RT.< 5% degradation (Peak -43 Da).[1]
Base Hydrolysis Dissolve to 100 µM in 0.1 M NaOH. Incubate 4h @ RT.< 10% degradation.[1]
Oxidation Dissolve to 100 µM in 3%

. Incubate 2h @ RT.
< 5% degradation (Peak +16 Da).
Thiol Challenge Dissolve to 10 µM in PBS + 5 mM DTT . Incubate 1h @ 37°C.CRITICAL: Monitor for adducts. If >20% loss, use TCEP.
Protocol B: LC-MS Monitoring Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Key Mass Targets (ESI+):

    • Parent:

      
       (Calculate based on exact mass).
      
    • Hydrolysis Product:

      
       (Loss of 
      
      
      
      ).
    • Oxidation Product:

      
       (Thiazole 
      
      
      
      -oxide or
      
      
      -oxide).[1]

Part 4: Data Summary Table

ParameterRecommendationRisk Level
Stock Solvent Anhydrous DMSOLow
Diluent PBS (pH 7.[1]4) or HEPESLow
Protic Solvents Methanol, EthanolHigh (Transamidation risk)
Assay Additives DTT, Glutathione, BMEHigh (Nucleophilic attack)
Assay Additives TCEPLow (Safe alternative)
Storage Temp -20°C or -80°CLow
Light Exposure Ambient LightMedium (Use Amber Vials)

References

  • P. A. Procopiou et al. , "Novel N-thiazolyl piperazine-1-carboxamide CCR2 antagonists – investigation of an unexpected reaction with glutathione," Med.[1] Chem. Commun., vol. 3, no. 1, pp. 1-10, 2012.

  • H. Tonami et al., "Hydrolysis of Urea Derivatives," Journal of the Chemical Society, Perkin Transactions 2. [General Reference for Urea Stability].
  • ICH Harmonised Tripartite Guideline , "Stability Testing of New Drug Substances and Products Q1A(R2)," International Conference on Harmonisation, 2003.

Sources

Optimization

Technical Support Center: Purification of Carboxamide Products from Piperazine Impurities

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common synthetic challenge: the removal of un...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common synthetic challenge: the removal of unreacted piperazine from carboxamide reaction mixtures. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may encounter during your experiments.

Introduction: The Piperazine Problem

Piperazine is a widely used reagent in the synthesis of carboxamides, many of which are pharmacologically active compounds.[1] However, its high water solubility, basicity, and similar polarity to many reaction products can make its removal from the final product challenging.[2][3] Incomplete removal of piperazine can lead to inaccurate biological data, and downstream purification difficulties.[4] This guide provides a systematic approach to tackling this purification challenge, grounded in the fundamental chemical properties of piperazine.

Understanding the Chemistry of Piperazine

A successful purification strategy hinges on exploiting the physicochemical differences between your carboxamide product and the piperazine impurity.

Key Properties of Piperazine
PropertyValueSignificance for Purification
pKa1 5.33 - 5.35At a pH below 5.33, both nitrogen atoms are protonated.[5][6]
pKa2 9.73Between a pH of 5.33 and 9.73, one nitrogen is protonated.[5][6]
Solubility Highly soluble in water, ethanol, and methanol.[2] Poorly soluble in diethyl ether.[1]This allows for effective removal using aqueous washes, but its solubility in polar organic solvents can be problematic during extractions and chromatography.
State White crystalline solid at room temperature.[2]Can sometimes be removed by filtration if the product is soluble in a solvent in which piperazine is not.

Troubleshooting Guide: Common Purification Scenarios

Scenario 1: Poor Separation of Piperazine During Liquid-Liquid Extraction

Question: I've performed a standard aqueous workup, but I'm still seeing a significant amount of piperazine in my organic layer along with my carboxamide product. What's going wrong?

Answer: This is a common issue and usually points to the pH of your aqueous wash not being optimal to fully protonate the piperazine.

Causality: Piperazine has two basic nitrogen atoms with pKa values of approximately 5.35 and 9.73.[1][6] To ensure it is fully protonated and thus highly water-soluble as a salt, the pH of the aqueous wash needs to be sufficiently acidic.[7] A neutral water wash is often insufficient.

Troubleshooting Protocol: Acidic Wash

  • Dissolve the Crude Mixture: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Perform the Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. A pH of 2-3 is generally effective.[7]

  • Shake and Separate: Shake the separatory funnel vigorously, remembering to vent frequently to release any pressure buildup.[8] Allow the layers to separate. The protonated piperazine hydrochloride salt will partition into the aqueous layer.

  • Repeat if Necessary: For high concentrations of piperazine, a second acidic wash may be necessary.

  • Neutralize and Isolate: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Verification: Check the purity of your product by TLC, LC-MS, or ¹H NMR to confirm the absence of piperazine.

Scenario 2: My Carboxamide Product is Acid-Sensitive.

Question: An acidic wash is not an option as my product will degrade. How can I remove the piperazine?

Answer: In cases of acid-lability, scavenger resins are an excellent alternative. These are solid-supported reagents that selectively bind to the impurity, which can then be removed by simple filtration.

[9]Causality: Scavenger resins are functionalized polymers that react with and "scavenge" specific types of molecules from a solution. F[9]or a basic impurity like piperazine, a resin with an acidic functional group (e.g., sulfonic acid) is ideal.

[10]Troubleshooting Protocol: Scavenger Resin

  • Select the Right Resin: Choose a sulfonic acid-based scavenger resin (SO3H). These are highly effective at sequestering amines. 2[10]. Dissolve the Crude Mixture: Dissolve your crude product in a suitable organic solvent.

  • Add the Scavenger Resin: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the piperazine).

  • Stir: Allow the mixture to stir at room temperature for a few hours to ensure complete scavenging. The reaction time can be optimized by monitoring the disappearance of piperazine by TLC or LC-MS.

  • Filter: Filter the mixture to remove the resin, which now has the piperazine bound to it.

  • Isolate: Wash the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution to obtain your purified product.

  • Verification: Confirm the removal of piperazine using an appropriate analytical technique.

dot

G cluster_start Start cluster_scavenging Scavenging Process cluster_separation Separation cluster_solid Solid Phase cluster_liquid Liquid Phase (Filtrate) cluster_end Result start Crude Product + Piperazine in Organic Solvent add_resin Add Sulfonic Acid Scavenger Resin (SO3H) start->add_resin stir Stir at Room Temperature add_resin->stir filter Filter stir->filter resin_bound Resin-Bound Piperazine filter->resin_bound Discard product_solution Carboxamide Product in Solution filter->product_solution concentrate Concentrate product_solution->concentrate end_product Purified Carboxamide Product concentrate->end_product

Caption: Piperazine Removal Using a Scavenger Resin.

Scenario 3: My Product is a Solid and I Want to Avoid Chromatography.

Question: My carboxamide is a solid, and I'd prefer to avoid column chromatography. Are there other options?

Answer: Recrystallization can be a highly effective method for purifying solid products, provided a suitable solvent system can be found.

[11][12]Causality: Recrystallization works on the principle that the desired compound and the impurity have different solubilities in a particular solvent at different temperatures. T[13][14]he goal is to find a solvent that dissolves your product well when hot but poorly when cold, while piperazine remains in the cooled solvent (the mother liquor).

Troubleshooting Protocol: Recrystallization

  • Solvent Screening: The key to successful recrystallization is finding the right solvent. Y[13]our ideal solvent should:

    • Completely dissolve your carboxamide product at or near its boiling point.

    • Dissolve your product poorly at low temperatures (e.g., room temperature or in an ice bath).

    • Either dissolve piperazine well at all temperatures or very poorly at all temperatures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid to just dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals. I[14]f crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the piperazine.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to remove unreacted piperazine?

A1: An acidic wash is typically the most common and direct method. S[15]ince piperazine is basic, it readily forms a water-soluble salt in the presence of a dilute acid, allowing for its extraction into an aqueous layer.

[7]Q2: How can I monitor the removal of piperazine during my purification?

A2: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the presence of piperazine.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your product. I[15]n some cases, derivatization of piperazine may be necessary for UV detection. *[16] Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for detecting and quantifying trace amounts of piperazine. *[17][18] Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of piperazine protons.

[15]Q3: Can I use chromatography to remove piperazine?

A3: Yes, column chromatography is a very effective method, especially for removing trace amounts of piperazine or when other methods fail. H[15][19]owever, due to the polar nature of piperazine, it can sometimes streak on silica gel. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine, can help to improve peak shape and separation.

[3]Q4: I've tried an acidic wash, but some piperazine remains. What should I do next?

A4: If a single acidic wash is insufficient, you can try a second or even a third wash. If trace amounts still persist, a follow-up purification step like column chromatography or the use of a scavenger resin for "polishing" is recommended.

[15]Q5: Are there any other methods for removing piperazine?

A5: Other less common but potentially useful methods include:

  • Precipitation as a Salt: In some cases, piperazine can be selectively precipitated from a solution. For example, adding acetic acid to an acetone solution of the reaction mixture can precipitate piperazine diacetate, which can then be removed by filtration. *[15][20] Azeotropic Distillation: If your product has a high boiling point, azeotropic distillation can be used to remove piperazine by adding an entrainer that forms a lower-boiling azeotrope with it.

[15][21]### References

  • Piperazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]

  • Piperazine | C4H10N2 | CID 4837 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine]

  • Piperazine - Solubility of Things. [URL: https://www.solubilityofthings.com/water/alcohols/piperazine]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [URL: https://www.uregina.ca/student/scholarship/docs/pKa%20Values%20of%20Some%20Piperazines.pdf]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/je900192v]

  • Piperazines – Knowledge and References - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2018.1528929]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [URL: https://jocpr.com/articles/analytical-method-for-piperazine-in-an-active-pharmaceutical-ingredient-using-chemical-derivatization-and-hplcuv.pdf]

  • Piperazine compounds - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8255348.htm]

  • How to extract/isolate piperazine from water without distillation? - ResearchGate. [URL: https://www.researchgate.net/post/How_to_extract_isolate_piperazine_from_water_without_distillation]

  • Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods - Benchchem. [URL: https://www.benchchem.com/blog/purity-analysis-of-1-2-hydroxyethylpiperazine-a-comparative-guide-to-gc-ms-and-alternative-methods/]

  • What is an acid wash? - Quora. [URL: https://www.quora.com/What-is-an-acid-wash]

  • methods for removing unreacted piperazine from the reaction mixture - Benchchem. [URL: https://www.benchchem.com/blog/methods-for-removing-unreacted-piperazine-from-the-reaction-mixture/]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949821/]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/281146399_Novel_Method_for_the_Determination_of_Piperazine_in_Pharmaceutical_Drug_Substances_Using_Hydrophilic_Interaction_Chromatography_and_Evaporative_Light_Scattering_Detection]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE - ScienceAsia. [URL: https://www.scienceasia.org/index.php/sa/article/view/215]

  • Solid-Supported Scavengers - Supra sciences. [URL: https://www.suprasciences.com/solid-supported-scavengers]

  • Acid washing: Significance and symbolism. [URL: https://www.usetrove.com/explore/concept/Acid-washing]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI. [URL: https://www.osti.gov/servlets/purl/1904724]

  • Understanding Acid Washed Activated Carbon: The Key to Superior Adsorption and Cleaner Water - Heycarbons. [URL: https://www.heycarbons.com/blog/understanding-acid-washed-activated-carbon-the-key-to-superior-adsorption-and-cleaner-water/]

  • Effects of Piperazine on Removal of Hydrogen Sulfide from Liquefied Petroleum Gas (LPG) using Aqueous Methyl Diethanol Amine (MDEA) - TSI Journals. [URL: https://www.tsijournals.com/articles/effects-of-piperazine-on-removal-of-hydrogen-sulfide-from-liquefied-petroleum-gas-lpg-using-aqueous-methyl-diethanol-amine-mdea.pdf]

  • Recrystallization. [URL: https://www.csus.edu/indiv/m/mackj/chem5/part5.pdf]

  • Acid–base extraction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Acid%E2%80%93base_extraction]

  • Recrystallization - Single Solvent. [URL: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Recrystallization/Single_Solvent_Recrystallization]

  • Separation method of piperazine - CN104230850A - Google Patents. [URL: https://patents.google.com/patent/CN104230850A/en]

  • Scavenger Resins - Amerigo Scientific. [URL: https://www.amerigoscientific.com/scavenger-resins-19.html]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [URL: https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_Crystallization/recrystallization.html]

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. [URL: https://www.benchchem.com/blog/technical-support-center-purification-of-piperazine-containing-compounds/]

  • Recrystallization - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/05%3A_Purification/5.03%3A_Recrystallization]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD - ResearchGate. [URL: https://www.researchgate.net/publication/329587422_The_establishment_of_a_practical_method_for_the_determination_of_piperazine_residues_using_accelerated_solvent_extraction_and_UHPLC-FLD]

  • Carbamazepine Co-crystallization with Pyridine Carboxamides: Rationalization by Complementary Phase Diagrams and Crystal Energy Landscapes - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cg900980g]

  • US2919275A - Purification of piperazine - Google Patents. [URL: https://patents.google.com/patent/US2919275A/en]

  • How do I remove piperazine from the solid compound? - ResearchGate. [URL: https://www.researchgate.net/post/How_do_I_remove_piperazine_from_the_solid_compound]

  • Piperazino-functionalized silica gel as a deblocking-scavenging agent for the 9-fluorenylmethyloxycarbonyl amino-protecting group | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00359a050]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/57]

  • CO2 capture by piperazine mixed with non-aqueous solvent diethylene glycol in a rotating packed bed | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/334239846_CO2_capture_by_piperazine_mixed_with_non-aqueous_solvent_diethylene_glycol_in_a_rotating_packed_bed]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7279116/]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. [URL: https://acgpubs.org/record/2023/orgcomm-2303-518.pdf]

  • Two step approach to piperazine-2-carboxamide via hydrolysis followed... - ResearchGate. [URL: https://www.researchgate.net/figure/Two-step-approach-to-piperazine-2-carboxamide-via-hydrolysis-followed-by-reduction-a_fig2_334586310]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [URL: https://www.unodc.org/documents/scientific/Piperazines_eng.pdf]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11295325/]

Sources

Troubleshooting

Technical Support Center: Scale-Up and Process Optimization for 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide. It provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights. Our goal is to empower you to anticipate challenges, diagnose issues effectively, and optimize your process for robustness and scalability.

I. Synthetic Strategy Overview

The synthesis of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide is typically approached via a two-step sequence. Understanding the nuances of each step is critical for successful scale-up.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) to form 1-(Thiazol-2-yl)piperazine. This involves the coupling of a 2-halothiazole (commonly 2-bromothiazole or 2-chlorothiazole) with piperazine. The choice of piperazine stoichiometry is crucial; using an excess of piperazine can minimize the formation of the undesired 1,4-bis(thiazol-2-yl)piperazine impurity.

  • Step 2: Carboxamide Formation. The secondary amine of the synthesized 1-(thiazol-2-yl)piperazine is converted to a primary carboxamide. While several lab-scale methods exist, scale-up necessitates a focus on cost, safety, and efficiency. A common and scalable approach involves the in situ generation of isocyanic acid (HNCO) from a salt like sodium cyanate in the presence of an acid, which then reacts with the piperazine nitrogen.

Below is a generalized workflow for this synthetic process.

G cluster_0 Step 1: S_N_Ar Coupling cluster_1 Step 2: Carboxamide Formation A 2-Halothiazole C 1-(Thiazol-2-yl)piperazine A->C B Piperazine (Excess) B->C G Final Product: 4-(1,3-Thiazol-2-yl)piperazine- 1-carboxamide C->G C->G Intermediate Purification (Optional) D Sodium Cyanate (NaOCN) F [ Isocyanic Acid (HNCO) ] in situ D->F E Acid (e.g., TFA, HCl) E->F F->G

Caption: Generalized two-step synthetic workflow.

II. Frequently Asked Questions (FAQs)

Q1: In Step 1, is it better to use 2-bromo- or 2-chlorothiazole?

A1: 2-Bromothiazole is generally more reactive than 2-chlorothiazole in SNAr reactions, which can lead to faster reaction times or allow for milder conditions (lower temperatures). However, 2-chlorothiazole is often significantly less expensive, making it the preferred starting material for large-scale synthesis. The process trade-off is between raw material cost and the energy/time cost of potentially more forcing reaction conditions. For process optimization, a cost-of-goods analysis should be performed comparing both routes.

Q2: What is the rationale for using excess piperazine in Step 1?

A2: Piperazine possesses two secondary amine nucleophiles. Using a stoichiometric amount (1:1) of piperazine to 2-halothiazole creates a statistical probability of forming a significant amount of the 1,4-bis(thiazol-2-yl)piperazine dialkylated byproduct. This impurity can be challenging to remove from the desired mono-alkylated product due to similar physical properties. Employing a significant excess of piperazine (e.g., 3-5 equivalents) shifts the reaction equilibrium to favor mono-substitution. The unreacted piperazine, being highly water-soluble and basic, can be easily removed during aqueous workup.[1]

Q3: For the carboxamide formation (Step 2), what are the safety risks associated with using sodium cyanate and acid?

A3: This reaction generates isocyanic acid (HNCO) in situ, which rapidly reacts with the amine. The primary hazard is the potential for the generation of highly toxic and flammable hydrogen cyanide (HCN) gas if the reaction pH becomes too acidic or if the cyanate salt comes into contact with a strong acid under uncontrolled conditions.[2] It is imperative to maintain careful pH control and ensure the reaction is conducted in a well-ventilated area, such as a fume hood or an engineered reactor system with appropriate off-gas scrubbing.[3][4] All personnel must be trained on cyanide safety protocols.[5][6]

Q4: My final product is difficult to crystallize and often oils out. What can I do?

A4: Piperazine derivatives can be challenging to crystallize due to conformational flexibility and the presence of multiple hydrogen bond donors/acceptors that can favor amorphous states.[7][8] A systematic solvent screening is the first step. Consider solvent systems of varying polarity and proticity (e.g., isopropanol, ethyl acetate, acetonitrile, acetone, and mixtures thereof). Anti-solvent crystallization is often effective; dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., heptane or water) until turbidity is observed, then allow it to cool slowly. Seeding with a small amount of previously isolated crystalline material can be highly effective in inducing crystallization.

III. Troubleshooting Guide

This section addresses common problems encountered during the scale-up of this synthesis.

Problem 1: Low Yield of 1-(Thiazol-2-yl)piperazine (Step 1 Intermediate)
  • Potential Cause A: Incomplete Reaction.

    • Diagnosis: Monitor the reaction by HPLC or TLC. If significant amounts of 2-halothiazole starting material remain after the expected reaction time, the reaction is incomplete.

    • Suggested Solution: The reactivity of 2-halothiazoles can be modest.[9][10] If using 2-chlorothiazole, an increase in temperature may be required. Ensure the base used (either excess piperazine or an auxiliary base like K₂CO₃) is sufficient to neutralize the H-X generated. Switching to a higher-boiling point solvent (e.g., from THF to dioxane or DMF) can facilitate higher reaction temperatures.

  • Potential Cause B: Formation of 1,4-bis(thiazol-2-yl)piperazine byproduct.

    • Diagnosis: The byproduct will appear as a less polar spot on TLC and a later-eluting peak in reverse-phase HPLC. Its mass will correspond to (2 * Thiazole) + Piperazine - 2H.

    • Suggested Solution: Increase the excess of piperazine used (from 3 eq. to 5 eq. or even higher). Consider a "reverse addition" protocol where the 2-halothiazole solution is added slowly to the solution of excess piperazine. This maintains a high concentration of piperazine relative to the electrophile throughout the reaction, further minimizing the chance of a second substitution on the product.

  • Potential Cause C: Product Loss During Workup.

    • Diagnosis: The intermediate is a basic, water-soluble amine. Aggressive or multiple aqueous extractions with acidic solutions can lead to loss of product in the aqueous layers.

    • Suggested Solution: Minimize the volume and number of aqueous washes. During extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep the product in its free-base form and maximize its partitioning into the organic solvent. Back-extracting the aqueous layers with fresh organic solvent can recover lost product.

Problem 2: Impurity Formation During Carboxamide Synthesis (Step 2)
  • Potential Cause A: Formation of a Symmetrical Urea Byproduct.

    • Diagnosis: An impurity with a mass corresponding to [2 x Intermediate + C=O] is observed by LC-MS. This is N,N'-bis(1-(thiazol-2-yl)piperazin-4-yl)urea.

    • Suggested Solution: This impurity arises if the intermediate reacts with phosgene or a phosgene equivalent, which can be formed under certain conditions, or if there's an issue with the carbamoylating agent. The most common cause with the cyanate/acid method is poor pH control. If the solution becomes too acidic, the desired amine starting material becomes protonated and non-nucleophilic, allowing isocyanic acid to oligomerize or react with already-formed product. Maintain a pH range that is acidic enough to generate HNCO but not so acidic that the substrate amine is fully quenched. A buffered system or slow, controlled addition of the acid is critical.

  • Potential Cause B: Unreacted Starting Material.

    • Diagnosis: The presence of 1-(thiazol-2-yl)piperazine in the final crude product is confirmed by HPLC or NMR.

    • Suggested Solution: Ensure at least one full equivalent of the cyanate/acid is used. The reaction can be sensitive to moisture, which can consume the in situ generated HNCO. Using anhydrous solvents and maintaining an inert atmosphere (N₂) is recommended. A slight excess (1.1-1.2 eq.) of the carbamoylating reagents may be necessary to drive the reaction to completion.

Troubleshooting Logic Diagram: Impurity Profiling in Final Product

G start Analyze Crude Product by LC-MS impurity_check Major Impurity Detected? start->impurity_check mass_check What is the impurity's mass? impurity_check->mass_check Yes end_ok Product is clean. Proceed to final isolation. impurity_check->end_ok No sm_mass Mass = Starting Material (1-(Thiazol-2-yl)piperazine) mass_check->sm_mass Matches SM urea_mass Mass = Symmetrical Urea (2*SM + CO - 2H) mass_check->urea_mass Matches Urea other_mass Other Mass mass_check->other_mass Other sm_cause Potential Cause: - Incomplete Reaction - Insufficient Reagent - Moisture Contamination sm_mass->sm_cause urea_cause Potential Cause: - Poor pH control - Non-optimal addition rate - Localized high concentration of HNCO urea_mass->urea_cause other_cause Investigate further: - Side reaction with solvent? - Degradation of starting material or product? other_mass->other_cause

Caption: Decision tree for identifying common impurities.

IV. Experimental Protocols & Data

Protocol: Scale-Up Synthesis of 1-(Thiazol-2-yl)piperazine (Step 1)

Objective: To synthesize the intermediate on a multi-gram scale, minimizing dialkylation.

Reagents:

  • 2-Chlorothiazole (1.0 eq.)

  • Piperazine, Anhydrous (4.0 eq.)

  • Toluene (approx. 10 mL / g of 2-chlorothiazole)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), Anhydrous

Procedure:

  • To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge piperazine (4.0 eq.) and toluene.

  • Stir the mixture to form a slurry and heat to 80-90 °C.

  • Slowly add a solution of 2-chlorothiazole (1.0 eq.) in toluene to the hot slurry over 1-2 hours. An exotherm may be observed. Maintain the internal temperature below 110 °C.

  • After the addition is complete, maintain the reaction mixture at reflux (approx. 110 °C) for 12-24 hours.

  • Monitor the reaction for the disappearance of 2-chlorothiazole by TLC or HPLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Add deionized water to dissolve the piperazine hydrochloride salt and unreacted piperazine. Stir vigorously for 15 minutes.

  • Separate the organic phase. Extract the aqueous phase twice with fresh toluene.

  • Combine all organic phases and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a viscous oil or low-melting solid. The material is often used directly in the next step without further purification.

Data Table: Solvent Screening for Final Product Crystallization

The following table summarizes a typical solvent screening for the crystallization of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide from a crude oil.

Solvent System Initial Solubility (25°C) Solubility (60°C) Outcome upon Cooling Comments
Isopropanol (IPA)Sparingly solubleFully solubleCrystalline solidGood for recrystallization.
Ethyl AcetateSparingly solubleSolubleCrystalline solidSmaller crystals, faster precipitation.
HeptaneInsolubleInsolubleNo changePotential anti-solvent.
WaterSolubleHighly solubleRemained in solutionNot suitable for direct crystallization.
IPA / Heptane (9:1)Sparingly solubleFully solubleHigh yield of fine needlesGood anti-solvent system.
AcetoneSolubleHighly solubleOiled outSolvent interaction too strong.

V. References

  • Gagniere, E., et al. (2021). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. ACS Publications. Available at: [Link]

  • Ganieva, A. A., et al. (2022). Crystalline products of CO2 capture by piperazine aqueous solutions. CrystEngComm. Available at: [Link]

  • TDS-APL. (2024). Cyanation reaction safety. YouTube. Available at: [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). Safety Module: Cyanides. Available at: [Link]

  • Columbia University Environmental Health & Safety. (2013). Cyanide Safe Use Guidelines. Available at: [Link]

  • LSU Health Sciences Center. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Available at: [Link]

  • Harvard University Environmental Health & Safety. (n.d.). Lab Safety Guideline: Cyanide. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Available at: [Link]

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • Zhang, Q., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Issa, S., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PMC. Available at: [Link]

  • Google Patents. (2010). WO2010070371A1 - Process for the preparation of piperazine derivatives. Available at:

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Reference Data & Comparative Studies

Validation

A Predictive and Methodological Guide to the ¹H and ¹³C NMR Chemical Shift Assignment of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide

In the landscape of contemporary drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of robust research and development. Nuclear Magnetic Resonance (...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of robust research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, providing unparalleled insight into molecular architecture. This guide presents a detailed, predictive ¹H and ¹³C NMR chemical shift assignment for 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide, a molecule of interest due to the prevalence of the thiazole and piperazine scaffolds in pharmacologically active compounds.[1][2]

While a definitive, experimentally-derived spectrum for this specific molecule is not publicly available at the time of this writing, this guide leverages extensive data from structurally analogous compounds and foundational NMR principles to provide a reliable theoretical assignment. Furthermore, we outline a comprehensive experimental workflow for researchers to acquire and interpret the NMR spectra of this and similar molecules, ensuring a self-validating system of analysis.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is essential for unambiguous spectral assignment. The structure of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide is presented below with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and numbering of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide in a common NMR solvent such as DMSO-d₆. These predictions are based on the analysis of substituent effects and data from related 2-aminothiazole and N-acylpiperazine derivatives.[1][3]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Atom No.Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4'7.10 - 7.20d~3.51H
H5'6.80 - 6.90d~3.51H
H2, H63.40 - 3.50t~5.04H
H3, H53.20 - 3.30t~5.04H
NH₂6.50 - 6.70s (broad)-2H

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Atom No.Predicted δ (ppm)
C2'168.0 - 170.0
C4'138.0 - 140.0
C5'108.0 - 110.0
C2, C648.0 - 50.0
C3, C543.0 - 45.0
C=O157.0 - 159.0

Justification of Predicted Assignments

The predicted chemical shifts are derived from an understanding of electron distribution and anisotropic effects within the molecule.

  • Thiazole Moiety (C2', C4', C5', H4', H5'): The 2-aminothiazole fragment is a key structural component.[4][5] The carbon C2', directly attached to the electronegative nitrogen of the piperazine and the sulfur and nitrogen within the thiazole ring, is expected to be the most deshielded carbon of the heterocyclic system, with a predicted chemical shift in the range of 168.0 - 170.0 ppm.[6] The protons of the thiazole ring, H4' and H5', are anticipated to appear as doublets with a small coupling constant (J ≈ 3.5 Hz), which is characteristic of this ring system.[1] The chemical shifts are predicted to be around 7.10 - 7.20 ppm for H4' and 6.80 - 6.90 ppm for H5', consistent with values reported for similar 2-substituted thiazoles.[1]

  • Piperazine Moiety (C2, C6, C3, C5, H2, H6, H3, H5): The piperazine ring is substituted at the N1 and N4 positions. The protons on the carbons adjacent to the thiazole ring (H2, H6) are expected to be slightly more deshielded than those adjacent to the carboxamide group (H3, H5) due to the electron-withdrawing nature of the thiazole. We predict triplet signals for both sets of protons due to coupling with their neighbors, with chemical shifts around 3.40 - 3.50 ppm for H2/H6 and 3.20 - 3.30 ppm for H3/H5.[2][7] The corresponding carbons (C2, C6 and C3, C5) will reflect this electronic environment, with predicted shifts of 48.0 - 50.0 ppm and 43.0 - 45.0 ppm, respectively.[8]

  • Carboxamide Moiety (C=O, NH₂): The carboxamide group introduces a carbonyl carbon (C=O) and two amide protons (NH₂). The carbonyl carbon is expected to have a chemical shift in the range of 157.0 - 159.0 ppm. The amide protons are typically observed as a broad singlet in the ¹H NMR spectrum, and their chemical shift can be highly dependent on solvent and concentration. A predicted range of 6.50 - 6.70 ppm is a reasonable estimate in DMSO-d₆.

Recommended Experimental Workflow for NMR Analysis

To empirically validate the predicted assignments and obtain a definitive structural confirmation, a series of 1D and 2D NMR experiments are required. The following protocol outlines a standard and effective approach.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Acquire 1D ¹H NMR spectrum. prep3->acq1 acq2 Acquire 1D ¹³C{¹H} NMR spectrum. acq1->acq2 acq3 Acquire 2D ¹H-¹H COSY spectrum. acq2->acq3 acq4 Acquire 2D ¹H-¹³C HSQC spectrum. acq3->acq4 acq5 Acquire 2D ¹H-¹³C HMBC spectrum. acq4->acq5 proc1 Apply Fourier transform, phase correction, and baseline correction to all spectra. acq5->proc1 proc2 Integrate ¹H signals and determine multiplicities. proc1->proc2 proc3 Analyze COSY to identify ¹H-¹H spin systems (e.g., piperazine protons). proc2->proc3 proc4 Use HSQC to correlate directly bonded ¹H and ¹³C atoms. proc3->proc4 proc5 Use HMBC to identify long-range (2-3 bond) ¹H-¹³C correlations. proc4->proc5 proc6 Combine all data for unambiguous assignment of all signals. proc5->proc6

Caption: Recommended workflow for NMR spectral acquisition and assignment.

Step-by-Step Experimental Protocols
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good starting choice for molecules with amide protons as it slows down their exchange with water.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition: [9]

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon-13 spectrum. This experiment typically requires more scans than a proton spectrum due to the lower natural abundance of ¹³C. Parameters might include a 90° pulse, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 or more scans.

    • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum indicate J-coupling between protons, which is invaluable for identifying the spin systems within the piperazine and thiazole rings.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with the carbons to which they are directly attached. It provides a direct link between the ¹H and ¹³C assignments.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons (like C2' and C=O) and for piecing together the different fragments of the molecule. For example, correlations from the piperazine protons (H2, H6) to the thiazole carbon (C2') would confirm the connectivity between these two rings.[10]

Comparative Analysis with Alternative Structures

To further enhance the confidence in our predictive assignments, a comparison with known NMR data of related compounds is instructive.

  • 2-Aminothiazole: The parent 2-aminothiazole shows thiazole proton signals at approximately 6.93 ppm and 6.53 ppm in DMSO-d₆.[6] The substitution at the 2-amino position in our target molecule is expected to influence these shifts.

  • 1-Acetylpiperazine: As a simple analog for the N-acylpiperazine moiety, 1-acetylpiperazine exhibits proton signals for the piperazine ring in the range of 2.3-3.5 ppm. The protons adjacent to the acetyl group are more deshielded. This supports our prediction of two distinct signals for the non-equivalent methylene groups in the piperazine ring of our target molecule.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR chemical shift assignment for 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide. The proposed assignments are firmly grounded in established NMR principles and supported by comparative data from structurally related molecules. The detailed experimental workflow presented herein offers a robust methodology for researchers to obtain and definitively assign the NMR spectra of this compound, thereby ensuring the highest degree of scientific integrity in its structural characterization. The synergy of predictive analysis and a rigorous experimental plan is paramount in advancing modern chemical research.

References

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. 2005;43(10):869-72.
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. 2025 Jan 3.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.
  • 2-Aminothiazole (96-50-4) 13C NMR spectrum. ChemicalBook.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Synthesis of some new 5- substituted of. JOCPR.
  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
  • Piperazine(110-85-0) 13C NMR spectrum. ChemicalBook.
  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.

Sources

Comparative

Elemental Analysis Validation Guide: 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide

Executive Summary & Strategic Rationale In the development of heterocyclic pharmaceutical intermediates, 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide represents a classic "problem child" for analytical validation. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of heterocyclic pharmaceutical intermediates, 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide represents a classic "problem child" for analytical validation. Its structure combines a stable aromatic thiazole ring (high sulfur content) with a polar urea-like carboxamide tail (high nitrogen content, potential hygroscopicity).

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (qNMR) are indispensable for structural identity, they frequently fail to detect bulk impurities such as inorganic salts, retained moisture, or amorphous solvates. Automated CHNS Combustion Analysis remains the only absolute method for validating bulk purity and stoichiometry to the ±0.4% standard required by top-tier journals (ACS, RSC) and regulatory bodies.

This guide compares these methodologies and provides a self-validating protocol specifically designed to overcome the combustion resistance of the thiazole moiety.

Comparative Analysis: Combustion (CHNS) vs. Alternatives

The following table objectively compares the performance of Dynamic Flash Combustion against common alternatives for this specific compound class.

FeatureDynamic Flash Combustion (CHNS) HRMS (ESI-TOF) Quantitative NMR (qNMR)
Primary Output Mass % of C, H, N, S (Stoichiometry)Exact Mass (

)
Molar Ratio of Protons
Purity Scope Bulk Purity (Detects inorganics, water, solvates)Molecular Identity (Blind to salts/solvents)Organic Purity (Blind to inorganics)
Thiazole Challenge Requires WO

catalyst for complete S-oxidation
Ionization suppression possibleNo specific challenge
Sample Req. 1–3 mg (Destructive)<0.1 mg (Destructive)5–10 mg (Non-destructive)
Accuracy Standard ±0.4% absolute deviation <5 ppm mass error±1–2% relative error
Blind Spots Cannot identify structure (isomers)Cannot quantify bulk impurities (e.g., NaCl)Overlapping solvent peaks

Verdict: HRMS confirms what you have; CHNS Combustion confirms how pure it is. For a drug candidate like 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide, relying solely on HRMS is a critical compliance risk.

Theoretical Framework

Before validation, we must establish the theoretical baseline for C


H

N

OS
.
  • Molecular Weight: 212.27 g/mol

  • Atomic Weights: C (12.011), H (1.008), N (14.007), O (15.999), S (32.06)

Theoretical Composition:

  • Carbon: 45.27%

  • Hydrogen: 5.70%

  • Nitrogen: 26.40%

  • Sulfur: 15.10%

  • Oxygen: 7.54% (Calculated by difference or direct pyrolysis)

Critical Insight: The high Nitrogen (26.4%) and Sulfur (15.1%) content demands a combustion system capable of handling high N


 gas volumes and preventing SO

adsorption.

Experimental Protocol: The Self-Validating System

This protocol uses a Dynamic Flash Combustion method (modified Dumas).[1][2] The inclusion of Tungsten Oxide (WO


) is non-negotiable for this compound to prevent "coking" of the thiazole ring.
Phase 1: Sample Preparation (Hygroscopicity Check)

Piperazine derivatives are notoriously hygroscopic.

  • Drying: Dry the sample under vacuum at 40°C for 4 hours.

  • LOD Check: Perform a Loss on Drying (USP <731>) test on a separate aliquot. If >0.5% weight loss is observed, correct the theoretical values for water content before analyzing EA data.

Phase 2: Instrument Configuration
  • Carrier Gas: Helium (99.999% purity).

  • Oxidation Reactor: Quartz tube at 1060°C .

    • Packing: Chromium (III) Oxide (Cr

      
      O
      
      
      
      ) + Silvered Cobaltous/Cobaltic Oxide (to remove halogens/sulfur interferences if measuring only CHN, but here we need S).
    • Specific Modification for Thiazoles: Add a layer of Tungsten Oxide (WO

      
      )  on top of the oxidation catalyst. WO
      
      
      
      acts as a flux, ensuring the refractory aromatic ring breaks down completely.
  • Reduction Reactor: Copper wires at 650°C (converts NO

    
    
    
    
    
    N
    
    
    and removes excess O
    
    
    ).
  • Sulfur Handling: Ensure the GC column is specific for SO

    
     separation (e.g., PTFE columns) and the water trap (Magnesium Perchlorate) is fresh to prevent SO
    
    
    
    absorption.
Phase 3: The Workflow
  • Calibration: Use Sulfanilamide (C

    
    H
    
    
    
    N
    
    
    O
    
    
    S) as the standard (K factor). It structurally mimics the target (high N, S content).
  • Weighing: Weigh 1.5–2.5 mg of sample into a Tin (Sn) capsule. The tin triggers an exothermic flash (raising local temp to ~1800°C), critical for fracturing the thiazole ring.

  • Combustion: Inject O

    
     bolus.
    
  • Detection: TCD (Thermal Conductivity Detector).[1][2][3][4][5]

Visualization of Workflows

Diagram 1: Dynamic Flash Combustion Workflow

This diagram illustrates the gas flow and critical reaction zones for sulfur-containing heterocycles.

CombustionWorkflow Sample Sample (Tin Capsule) Reactor Combustion Reactor 1060°C (WO3 Catalyst) Sample->Reactor Drop + O2 Injection Reduction Reduction Reactor 650°C (Copper) Reactor->Reduction Gases (NOx, SO2, CO2) Traps Water/Halogen Traps Reduction->Traps Remove Excess O2 Separation GC Separation Column Traps->Separation Clean Gas Stream Detector TCD Detector (N2, CO2, H2O, SO2) Separation->Detector Quantification

Caption: Workflow for simultaneous CHNS determination emphasizing the WO3 catalytic oxidation step.

Diagram 2: Troubleshooting Logic (Decision Tree)

A logic gate for interpreting results that fall outside the ±0.4% tolerance.

Troubleshooting Result EA Result Obtained Check Within ±0.4%? Result->Check Pass PASS: Sample Pure Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No HighH High %H? (> +0.4%) Fail->HighH LowC Low %C? (< -0.4%) Fail->LowC VarS Variable %S? Fail->VarS ActionH Solvent/Moisture Trap. Recalculate for Hydrate. HighH->ActionH ActionC Incomplete Combustion. Add V2O5 or WO3. LowC->ActionC ActionS SO2 Adsorption. Check Water Trap/Column. VarS->ActionS

Caption: Diagnostic logic for identifying common failure modes in thiazole-piperazine analysis.

Troubleshooting & Data Interpretation

Scenario A: Low Carbon, Low Sulfur
  • Cause: The thiazole ring is thermally stable. Without sufficient oxidation power, it forms "coke" (graphitic carbon) rather than CO

    
    .
    
  • Fix: Increase oxygen dosing time by 5 seconds and ensure Tungsten Oxide (WO

    
    )  powder is added directly to the sample capsule.
    
Scenario B: High Hydrogen
  • Cause: The piperazine nitrogen is a hydrogen bond acceptor, making the molecule hygroscopic.

  • Fix: Do not assume the sample is dry. Run TGA or Karl Fischer titration. If the sample contains 0.5 moles of water, the theoretical %H shifts from 5.70% to ~5.95%, causing a false failure.

Scenario C: Variable Sulfur Results
  • Cause: SO

    
     is polar and can adhere to "wet" magnesium perchlorate traps.
    
  • Fix: Ensure the water trap is strictly downstream of the combustion zone but upstream of the separation column, and the packing is fresh.

References

  • American Chemical Society (ACS). (2022). ACS Research Data Guidelines for Elemental Analysis and Purity. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[6] Inorganic Chemistry Frontiers. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Quality Control of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide Reference Standards

Introduction: The Critical Role of a Well-Characterized Reference Standard 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide is a heterocyclic compound featuring the thiazole and piperazine scaffolds, which are prominent in n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide is a heterocyclic compound featuring the thiazole and piperazine scaffolds, which are prominent in numerous pharmacologically active molecules.[1] In the landscape of drug discovery and development, the reference standard is the cornerstone of analytical accuracy, serving as the benchmark against which all subsequent batches of active pharmaceutical ingredients (APIs) and finished products are measured. An inadequately characterized or impure reference standard can lead to significant errors in potency determination, impurity profiling, and stability assessments, ultimately compromising patient safety and regulatory compliance.

This guide provides an in-depth comparison of the critical quality attributes for reference standards of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide. We will explore the causality behind the selection of analytical methodologies, compare the performance of different standard grades through experimental data, and provide validated protocols for their assessment. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and qualify reference standards that ensure data integrity and analytical robustness.

The Hierarchy of Reference Standards: A Foundational Comparison

Not all reference standards are created equal. They exist in a hierarchy, with their intended use dictating the necessary level of characterization and purity.

  • Primary Standard: A substance of the highest purity, extensively characterized without reference to another standard. Its value is accepted as a true value. These are typically established by and traceable to metrological institutes or pharmacopeias (e.g., USP, EP).

  • Secondary Standard (or Working Standard): A substance of established quality and purity, characterized by comparison to a primary reference standard. These are cost-effective alternatives for routine quality control and are qualified in-house.

The choice between these depends on the application. For calibrating in-house standards or in late-stage development and regulatory submissions, a primary standard is indispensable. For routine release testing, a well-qualified secondary standard is often sufficient and more economical.

Comparative Analysis of Core Quality Attributes

The quality of a reference standard is defined by a multi-faceted analytical assessment. Here, we compare the expected performance of a primary standard (Vendor A) versus a secondary standard (Vendor B) for 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide.

Purity and Assay: The Cornerstone of Quantification

Purity is the measure of the percentage of the main component, while assay is the precise determination of its content, often accounting for water and residual solvents. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this assessment due to its high resolution, sensitivity, and reproducibility.[][3]

Experimental Rationale: The selection of a C18 stationary phase is common for moderately polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile, is optimized for peak shape and resolution. For basic compounds like piperazine derivatives, controlling the pH of the mobile phase is critical to ensure symmetrical peaks by suppressing the ionization of silanol groups on the silica support.[4]

Table 1: Comparative HPLC Purity and Assay Data

ParameterVendor A (Primary Standard)Vendor B (Secondary Standard)Justification
Purity (HPLC Area %) ≥ 99.9%≥ 99.5%Primary standards require the highest possible purity to serve as an ultimate benchmark.
Assay (by Mass Balance) 99.8% (Corrected for water and residual solvents)99.6% (Traceable to Primary Standard)The assay value provides the true content for accurate weighing and solution preparation.
Largest Single Impurity ≤ 0.03%≤ 0.10%Stringent control of individual impurities is mandated by regulatory guidelines like ICH Q3A.[5]
Total Impurities ≤ 0.05%≤ 0.20%The total impurity level is a key indicator of the manufacturing process control.
Identity Confirmation: Ensuring Structural Integrity

Unambiguous structural confirmation is non-negotiable. A combination of spectroscopic techniques is employed to provide orthogonal verification of the molecule's identity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution MS (HRMS) offers highly accurate mass data, further solidifying the identity.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed "fingerprint" of the molecule, confirming the connectivity of atoms and the overall structure.[7][8] The chemical shifts and coupling constants must be consistent with the proposed structure of 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O of the carboxamide, C=N of the thiazole ring).[9]

A primary standard from Vendor A would include comprehensive, interpreted data from all these techniques, while a secondary standard from Vendor B may rely on comparison of its spectra to the established primary standard.

Impurity Profiling: Beyond the Main Peak

Understanding the impurity profile is critical, as impurities can have their own pharmacological or toxicological effects.[10] Impurities can arise from the manufacturing process (e.g., starting materials, intermediates) or from degradation.[7][11]

Experimental Rationale: LC-MS is the preferred technique for impurity identification. It combines the separation power of HPLC with the identification capabilities of MS. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS) of minor peaks, potential impurity structures can be elucidated.[4]

Table 2: Hypothetical Comparative Impurity Profile

Impurity TypeVendor A (Primary Standard)Vendor B (Secondary Standard)Potential Source
Starting Material (e.g., 2-bromothiazole) Not Detected (<0.01%)≤ 0.05%Incomplete reaction during synthesis.
Process Intermediate Not Detected (<0.01%)≤ 0.05%By-products or unreacted intermediates from the synthetic route.[1]
Oxidative Degradant Not Detected (<0.01%)≤ 0.03%Piperazine rings can be susceptible to oxidation.[4][12]
Hydrolytic Degradant (Amide cleavage) Not Detected (<0.01%)≤ 0.02%The carboxamide bond may be liable to hydrolysis under extreme pH or temperature.[]
Stability Assessment: Ensuring Long-Term Reliability

A reference standard must be stable under its recommended storage conditions to ensure its integrity over its shelf life. Stability testing involves long-term studies under intended storage conditions and forced degradation studies to understand potential degradation pathways.[]

Experimental Rationale: Forced degradation studies expose the API to harsh conditions (acid, base, oxidation, heat, light) to intentionally produce degradants.[4] This helps develop a "stability-indicating" analytical method, which is a method capable of separating the intact API from its degradation products.[4]

Table 3: Comparative Stability Data (Forced Degradation)

ConditionVendor A (Primary Standard)Vendor B (Secondary Standard)
Acid Hydrolysis (0.1N HCl, 60°C, 24h) < 0.1% degradation< 0.5% degradation
Base Hydrolysis (0.1N NaOH, 60°C, 24h) < 0.1% degradation< 0.5% degradation
Oxidation (3% H₂O₂, RT, 24h) < 0.2% degradation< 1.0% degradation
Thermal (80°C, 48h) No significant degradationNo significant degradation
Photostability (ICH Q1B) StableStable

The lower degradation profile of the primary standard reflects a more robust and highly purified material.

Workflow for Qualification and Use

The proper qualification of a secondary (working) reference standard against a primary standard is a critical workflow in any QC laboratory.

Caption: Workflow for qualifying a secondary reference standard against a primary standard.

Detailed Experimental Protocols

Trustworthy data originates from meticulously executed and validated protocols.

Protocol 1: HPLC-UV Method for Purity Assessment

This method is designed to be stability-indicating for 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[13]

    • Detection Wavelength: 254 nm (or determined via UV scan).

    • Injection Volume: 10 µL.[13]

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a concentration of 100 µg/mL.

    • Test Solution: Prepare in the same manner as the Standard Solution.

  • Procedure:

    • Inject the Diluent (blank) to ensure no system peaks interfere.

    • Inject the Standard Solution five times to establish system suitability (%RSD of peak areas should be < 2.0%).

    • Inject the Test Solution in duplicate.

    • Calculate the purity by area normalization, reporting any impurity greater than the reporting threshold (e.g., 0.05%).[14]

Protocol 2: Sample Preparation for MS and NMR Identification
  • Mass Spectrometry (MS):

    • Prepare a solution of the reference standard at approximately 10 µg/mL in an appropriate solvent (e.g., Acetonitrile or Methanol).

    • Infuse the solution directly into an ESI-MS (Electrospray Ionization Mass Spectrometer).

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For HRMS, ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

  • Nuclear Magnetic Resonance (NMR):

    • Accurately weigh 5-10 mg of the reference standard into a clean, dry NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully dissolves the material.[8]

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer of at least 400 MHz.[6][15]

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for both the main compound and any observable impurities.

Conclusion and Recommendations

The selection of a reference standard for 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide is a critical decision that directly impacts the quality and reliability of all subsequent analytical data.

  • For critical applications such as method validation, stability studies, and the qualification of in-house working standards, a Primary Reference Standard from a reputable supplier is non-negotiable. Its comprehensive characterization provides the highest level of assurance and traceability.

  • For routine quality control and release testing , a Secondary Reference Standard that has been rigorously qualified against a primary standard offers a reliable and cost-effective solution.

Ultimately, the responsibility lies with the user to ensure that the chosen standard is "fit for purpose." This involves not only reviewing the supplier's Certificate of Analysis but also performing in-house verification using validated analytical methods. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can build a solid analytical foundation, ensuring data integrity from discovery through to commercialization.

References

  • Wang, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Navaneeswari, S., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Molecules. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the piperazine derivative drugs in commercial dosage.... Retrieved from [Link]

  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

  • PMC. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved from [Link]

  • Scholars Central. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • EDQM. (2020). General monograph 2034: Substances for pharmaceutical use. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2024). Review Article Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Retrieved from [Link]

  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Growing Science. (2019). Current Chemistry Letters 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Retrieved from [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Characterization, and Molecular Docking Study of N-[4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl)-1-phenylmethanimines. Retrieved from [Link]

  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • PMC. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]

  • MDPI. (n.d.). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]

  • BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]/download/article-file/800998)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide

This document provides essential procedural guidance for the safe and compliant disposal of 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide. As a compound frequently utilized in drug development and chemical research, ensur...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide. As a compound frequently utilized in drug development and chemical research, ensuring its proper handling from use to disposal is paramount for laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety protocols. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally related thiazole and piperazine compounds to provide a conservative and responsible disposal strategy.

Hazard Profile: A Synthesis of Structural Precedents

Understanding the potential hazards of 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide is the foundation of its safe management. By examining the constituent thiazole and piperazine moieties, we can infer a likely hazard profile.

Thiazole Derivatives: The thiazole ring is a common feature in many bioactive molecules. Compounds containing this heterocycle are often flammable and can exhibit toxicity upon ingestion, inhalation, or skin contact.[1][2][3] They may also act as skin and eye irritants and pose a risk to aquatic ecosystems.[1][4]

Piperazine Derivatives: Piperazine and its derivatives are known to present a range of health hazards. Piperazine itself is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][6] It may also be harmful if swallowed and has been linked to reproductive toxicity and organ damage with prolonged or repeated exposure.[5][7] A structurally similar compound, 1-(4-Methyl-1,3-thiazol-2-yl)piperazine, is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and a respiratory irritant.[8]

Given these precedents, it is prudent to handle 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide as a hazardous substance with the potential for skin and eye irritation or damage, toxicity if ingested, and possible respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide in any form, including for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[6]

  • Body Protection: A lab coat or chemical-resistant apron is required.[6]

  • Respiratory Protection: If handling the compound as a powder or in a way that could generate aerosols, a NIOSH-approved respirator is recommended.[6]

All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated laboratory fume hood.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide is to treat it as hazardous chemical waste.[2][9] Under no circumstances should this chemical be disposed of down the drain. [9][10]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide and any contaminated consumables (e.g., weigh boats, contaminated paper towels) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][11]

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[11]

Step 2: Container Labeling

Proper labeling is critical for safe storage and disposal. The waste container must be clearly and legibly labeled with the following information:[1]

  • The words "Hazardous Waste"

  • The full chemical name: "4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide"

  • The primary hazards (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container

Step 3: Storage of Waste

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.[6]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[12] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels for the main spill.

    • Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • All cleanup materials must be disposed of as hazardous waste.[1]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and your institution's EHS department.

    • If the substance is flammable, eliminate all ignition sources.

    • Restrict access to the area until the EHS team has deemed it safe.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Handling 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end spill Spill Occurs spill_size Assess Spill Size spill->spill_size minor_spill Minor Spill: Contain with Inert Absorbent spill_size->minor_spill Minor major_spill Major Spill: Evacuate & Call EHS spill_size->major_spill Major minor_spill->collect_solid

Caption: Disposal workflow for 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide.

Summary of Key Information

AspectGuidelineRationale
Primary Hazard Assumed to be toxic, irritant, and potentially corrosive.[1][5][6][8]Based on the known hazards of thiazole and piperazine derivatives.
PPE Safety goggles, chemical-resistant gloves, lab coat.[4][6]To prevent skin and eye contact.
Handling Location Laboratory fume hood.[5]To minimize inhalation exposure.
Disposal Method Treat as hazardous chemical waste.[2][9]Due to potential toxicity and environmental harm.
Waste Container Dedicated, sealed, and clearly labeled container.[1][11]To ensure safe storage and proper identification.
Spill Cleanup Use inert absorbent material for minor spills.[1]To safely contain and collect the spilled material.

Conclusion

The responsible management of laboratory chemicals extends throughout their lifecycle, culminating in their safe and compliant disposal. For 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide, a conservative approach that acknowledges the hazards of its constituent chemical groups is essential. By adhering to the procedures outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location.

References

  • Benchchem. Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Benchchem. Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide.
  • European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Data Sheet.
  • Fisher Scientific. Piperazine Safety Data Sheet.
  • Fisher Scientific. Thiazole-4-carboxaldehyde Safety Data Sheet.
  • Carl ROTH. Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet.
  • Santa Cruz Biotechnology. Thiazole Safety Data Sheet.
  • Novachem. Piperazine citrate Safety Data Sheet.
  • Sigma-Aldrich. 4-Methyl-5-thiazoleethanol Safety Data Sheet.
  • Fisher Scientific. Thiazole Safety Data Sheet.
  • Fisher Scientific. 1,3-Thiazole-2-carboxylic acid Safety Data Sheet.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Thermo Fisher Scientific. Ethyl piperazine-1-carboxylate Safety Data Sheet.
  • PubChem. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine.
  • Technion Israel Institute of Technology. Chemical Waste Management Guide.

Sources

Handling

Personal protective equipment for handling 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide

Executive Summary & Risk Context 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide is a pharmacologically active heterocyclic intermediate, commonly used as a scaffold in the development of fatty acid amide hydrolase (FAAH) i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide is a pharmacologically active heterocyclic intermediate, commonly used as a scaffold in the development of fatty acid amide hydrolase (FAAH) inhibitors and neurological therapeutics.[1][2]

The Safety Paradox: While the carboxamide moiety reduces the basicity (and immediate corrosivity) typical of free piperazines, it does not eliminate the risk of sensitization. As a researcher, you must treat this compound as a potential respiratory and dermal sensitizer based on its piperazine substructure. The absence of a specific toxicological monograph requires the application of the Precautionary Principle —managing the substance as if it possesses the cumulative hazards of its constituent pharmacophores.

Derived Hazard Profile (SAR Analysis)

Based on Structure-Activity Relationship (SAR) data for piperazine and aminothiazole derivatives.

Hazard ClassGHS CodeSignal WordHazard Statement (Derived)
Sensitization, Respiratory H334 DANGER May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4][5]
Sensitization, Skin H317 WarningMay cause an allergic skin reaction.[5][6]
Acute Toxicity (Oral) H302WarningHarmful if swallowed (Thiazole influence).[3][7]
Eye Damage/Irritation H319WarningCauses serious eye irritation.[2][5][7][8][9][10][11]

Critical Note: Piperazine derivatives are notorious for "delayed hypersensitivity." A minor exposure today may result in a severe anaphylactic response upon re-exposure months later.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix specifically designed for handling fine organic powders with sensitization potential.

A. Respiratory Protection (The Primary Barrier)
  • Requirement: P100 Particulate Respirator or Powered Air Purifying Respirator (PAPR) if handling outside a fume hood.

  • Operational Standard:

    • Primary: All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

    • Secondary: If the hood sash must be raised above 18 inches for setup, wear an N95 (minimum) or P100 half-mask to guard against turbulent backflow.

B. Dermal Protection (Permeation Resistance)
  • Material: Nitrile Rubber (NBR).

  • Configuration: Double-gloving is mandatory.

    • Inner Glove: 4 mil (0.10 mm) Nitrile (inspection layer).

    • Outer Glove: 5–8 mil (0.12–0.20 mm) Extended Cuff Nitrile.

  • Why? Organic amides can permeate thin nitrile. The air gap between two layers acts as a diffusion break, and the outer layer can be stripped immediately upon contamination without exposing skin.

C. Ocular Protection[2][6][9][11]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do not rely on standard safety glasses. Fine electrostatic powders can bypass the side-shields of standard glasses and dissolve in the tear film, causing direct ocular uptake.

Operational Protocol: From Storage to Solution
Step 1: Engineering Controls & Setup
  • Static Mitigation: This compound is likely a fluffy, electrostatic solid. Place an ionizing bar or anti-static gun inside the fume hood prior to opening the vial.

  • Surface Prep: Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote) to capture invisible micro-spills.

Step 2: Weighing & Solubilization
  • Don PPE: Put on inner gloves, Tyvek lab coat (taped cuffs preferred), outer gloves, and goggles.

  • Transfer: Open the vial only inside the hood. Use a disposable anti-static spatula.

  • Solvent Addition: Add solvent (typically DMSO or Methanol) immediately to the weighing vessel to immobilize the powder.

    • Note: Once in solution, the respiratory risk drops significantly, but the dermal permeation risk increases (DMSO carries solutes through skin).

Step 3: Decontamination & Doffing
  • Wipe Down: Clean the balance and immediate area with a 10% ethanol-dampened wipe.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after doffing inner gloves.

Visual Workflow: Exposure Control Loop

SafetyProtocol Figure 1: Safe Handling Lifecycle for Sensitizing Powders Start Storage (4°C, Desiccated) Prep Engineering Prep (Check Airflow >0.5m/s Anti-Static Gun) Start->Prep PPE PPE Donning (Double Nitrile + Goggles) Prep->PPE Weigh Weighing (Solid) *High Dust Risk* PPE->Weigh In Fume Hood Solv Solubilization (DMSO/MeOH) Weigh->Solv Immobilize Powder Waste Waste Segregation (Solid vs Liquid) Solv->Waste Excess Clean Decon & Doffing Solv->Clean Experiment End Waste->Clean Clean->Start Return Stock

Figure 1: The critical control point is "Weighing," where the substance is in a respirable dust form. Solubilization mitigates respiratory risk but enhances dermal absorption risks if DMSO is used.

Emergency Response Plan
ScenarioImmediate ActionSecondary Action
Inhalation (Dust) Move to fresh air immediately.Seek medical evaluation for "sensitization monitoring."
Skin Contact (Solid) Brush off excess dry powder. Wash with soap/water.[2][3][5][8][11]Monitor for erythema (redness) or urticaria (hives).
Skin Contact (Solution) Do NOT use solvents to clean skin. Flush with water for 15 min.DMSO solutions require immediate medical review due to systemic absorption.
Spill (Powder) Cover with wet paper towels to prevent dust.Wipe up and dispose of as hazardous waste.[3][6][11]
Disposal Considerations
  • Waste Code: As a non-halogenated organic containing Nitrogen and Sulfur, this should be segregated into Non-Halogenated Organic Waste .

  • Destruction: Incineration is the preferred method to ensure thermal destruction of the bioactive thiazole ring.

  • Container: Do not rinse the original vial for recycling. Cap it and dispose of the entire vial as solid hazardous waste.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2025). Compound Summary: 1-(4-Methyl-1,3-thiazol-2-yl)piperazine (Analogous Structure Safety Data). National Library of Medicine.

  • European Chemicals Agency (ECHA). (2024). Substance Information: Piperazine (Sensitization Data).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

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